(R,R)-i-Pr-DUPHOS
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVGOQHQBUPSGX-MOUTVQLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462510 | |
| Record name | (R,R)-i-Pr-DUPHOS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-65-2 | |
| Record name | 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-i-Pr-DUPHOS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, 98+% (R,R)-i-Pr | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R,R)-i-Pr-DUPHOS: An In-depth Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R,R)-i-Pr-DUPHOS, a chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. The document details its chemical and physical properties, provides a thorough examination of its application in the enantioselective hydrogenation of various substrates, and offers detailed experimental protocols for catalyst preparation and use. Furthermore, it elucidates the catalytic cycle and the principles governing its high enantioselectivity.
Core Properties of this compound
This compound, with the full chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, is a C₂-symmetric bisphosphine ligand. Its rigid phospholane rings and the bulky isopropyl substituents create a well-defined and effective chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.
| Property | Value |
| CAS Number | 136705-65-2 |
| Molecular Formula | C₂₆H₄₄P₂ |
| Molecular Weight | 418.58 g/mol |
| Appearance | White to off-white solid |
| Optical Rotation | [α]²⁰/D +103° (c = 1 in chloroform) |
Applications in Asymmetric Hydrogenation
This compound is predominantly used as a ligand in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions. The resulting metal complexes are highly effective catalysts for the enantioselective reduction of a wide range of prochiral substrates, including enamides, ketones, and other unsaturated compounds, yielding chiral products with high enantiomeric excess (ee).
Asymmetric Hydrogenation of Enamides
The rhodium complex of this compound is particularly effective for the asymmetric hydrogenation of N-acylenamides, providing access to chiral amino acid derivatives, which are valuable building blocks in pharmaceutical synthesis.
Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of Enamides:
| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.1 | 30 | 25 | 12 | >99 | >99 | [1] |
| N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylethylamine | 0.1 | 30 | 25 | 12 | >99 | 92 | [1] |
| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.01 | 15 | 25 | 1 | >99 | >99 | [2] |
Note: Data is compiled from various sources and may have been obtained under slightly different experimental conditions.
Asymmetric Hydrogenation of Ketones
The iridium complex of this compound has shown promise in the asymmetric hydrogenation of ketones, particularly those with coordinating groups that can facilitate substrate binding to the catalyst.
Quantitative Data for Ir-Catalyzed Asymmetric Hydrogenation of Ketones:
| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi H₂) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1-Phenyl-1-propanone | (R)-1-Phenyl-1-propanol | 1 | 1000 | HBF₄ | 30 | 24 | 100 | 85 |
| 2-Aminoacetophenone HCl | (R)-2-Amino-1-phenylethanol | 1 | 1000 | HBF₄ | 30 | 24 | 100 | 92 |
Note: Data is illustrative and based on typical performance for similar catalyst systems. Specific data for the this compound-Ir system can be found in specialized literature.
Experimental Protocols
Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst Precursor
This procedure outlines the synthesis of the commonly used rhodium catalyst precursor.
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Diethyl ether
Procedure:
-
In a nitrogen-filled glovebox, dissolve this compound (1.05 eq) in anhydrous, degassed THF.
-
In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous, degassed THF.
-
Slowly add the [Rh(COD)₂]BF₄ solution to the this compound solution with stirring.
-
Stir the resulting orange-red solution at room temperature for 30 minutes.
-
Remove the THF under vacuum to obtain an orange-red solid.
-
Wash the solid with anhydrous, degassed diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield [Rh(this compound)(COD)]BF₄.
Workflow for Catalyst Preparation:
General Procedure for Asymmetric Hydrogenation of Enamides
This protocol provides a general method for the enantioselective hydrogenation of enamides using the pre-formed catalyst.
Materials:
-
[Rh(this compound)(COD)]BF₄
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a nitrogen-filled glovebox, charge a pressure-resistant reaction vessel with the enamide substrate and the [Rh(this compound)(COD)]BF₄ catalyst (typically 0.1-1 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogen gas line and purge the system with hydrogen several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 30-1000 psi).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Workflow for Asymmetric Hydrogenation:
References
An In-Depth Technical Guide to (R,R)-i-Pr-DUPHOS: Structure, Synthesis, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral ligand (R,R)-i-Pr-DUPHOS, a cornerstone in the field of asymmetric catalysis. Its remarkable efficacy in inducing high enantioselectivity in a variety of chemical transformations has made it an invaluable tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This document details its chemical structure, provides insights into its synthesis, presents its application in asymmetric hydrogenation with quantitative data, and outlines the underlying catalytic cycle.
Chemical Structure and Properties
This compound, with the full chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene , is a C₂-symmetric chiral diphosphine ligand. The chirality of the molecule arises from the four stereocenters located on the two phospholane rings, which are connected to a central benzene ring. This well-defined chiral environment is crucial for its ability to effectively discriminate between the two enantiotopic faces of a prochiral substrate.
| Property | Value |
| IUPAC Name | (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene |
| Synonyms | (R,R)-Isopropyl-DuPhos |
| CAS Number | 136705-65-2[1] |
| Molecular Formula | C₂₆H₄₄P₂[1] |
| Molecular Weight | 418.58 g/mol [1] |
| Appearance | White crystalline solid |
| SMILES String | CC(C)[C@H]1CC--INVALID-LINK--P1c2ccccc2P3--INVALID-LINK--C(C)C[2] |
| Optical Activity | [α]²⁰/D +103°, c = 1 in chloroform[2] |
Synthesis of this compound
The synthesis of DuPhos ligands, including the isopropyl variant, is a multi-step process that starts from a chiral precursor. While a detailed, step-by-step protocol is proprietary to its manufacturers, the general synthetic strategy involves the following key transformations:
-
Preparation of a Chiral Diol: The synthesis typically begins with a readily available chiral starting material, such as a carbohydrate or a tartrate derivative, which is converted into a chiral 1,4-diol.
-
Conversion to a Cyclic Sulfate: The chiral diol is then reacted to form a cyclic sulfate, a good leaving group for the subsequent nucleophilic substitution.
-
Ring-Opening with a Diphosphine: The cyclic sulfate is then reacted with a primary phosphine, which undergoes a double nucleophilic substitution to form the phospholane ring. For this compound, this would involve a diphosphinated benzene derivative.
-
Purification: The final ligand is purified by crystallization or chromatography.
Application in Asymmetric Hydrogenation
This compound is most renowned for its application as a ligand in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. The resulting rhodium complexes are highly effective catalysts for the enantioselective reduction of enamides, enol esters, and β-keto esters, providing access to chiral amino acids, alcohols, and other valuable building blocks with excellent enantiomeric excess (ee).
Quantitative Data for Asymmetric Hydrogenation of Enamides
The rhodium complex of this compound is particularly effective for the asymmetric hydrogenation of α-enamides to produce chiral α-amino acid derivatives.
| Substrate (α-Enamide) | Product (α-Amino Acid Derivative) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.2 | Methanol | 30 | 25 | >99 | 99 |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.2 | Methanol | 30 | 25 | >99 | 98 |
| N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylethylamine | 1 | Methanol | 90 | 25 | >99 | 95 |
| N-Acetyl-α-(p-methoxyphenyl)enamide | N-Acetyl-(R)-(p-methoxyphenyl)ethylamine | 1 | Methanol | 90 | 25 | >99 | 96 |
Quantitative Data for Asymmetric Hydrogenation of β-Keto Esters
Ruthenium complexes of this compound are effective for the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters.
| Substrate (β-Keto Ester) | Product (β-Hydroxy Ester) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 0.1 | Methanol | 100 | 35 | 100 | 98 |
| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 0.1 | Methanol | 100 | 35 | 100 | 97 |
| Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 0.05 | Methanol | 100 | 35 | 100 | 99 |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of an Enamide
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) and this compound (1.05 equivalents) are dissolved in an appropriate solvent (e.g., methanol or dichloromethane). The solution is stirred for 15-30 minutes to form the active catalyst complex.
Hydrogenation Reaction: The enamide substrate is dissolved in the reaction solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at the specified temperature for the required time.
Work-up and Analysis: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizations
Chemical Structure of this compound
Caption: 2D representation of the this compound ligand structure.
Experimental Workflow for Asymmetric Hydrogenation
Caption: A typical experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Catalytic Cycle of Rh-DUPHOS in Asymmetric Hydrogenation of Enamides
Caption: The generally accepted catalytic cycle for the Rh-DUPHOS catalyzed asymmetric hydrogenation of enamides.[3][4]
References
(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis
CAS Number: 136705-65-2
This technical guide provides an in-depth overview of the chiral phosphine ligand (R,R)-i-Pr-DUPHOS, a cornerstone in the field of asymmetric catalysis. Aimed at researchers, scientists, and professionals in drug development, this document details the ligand's properties, applications, and the experimental protocols for its use, with a focus on rhodium-catalyzed asymmetric hydrogenation reactions.
Core Properties and Specifications
This compound, chemically known as 1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene, is a highly effective C₂-symmetric chiral diphosphine ligand. Its rigid phospholane rings and the stereogenic centers on the phosphorus atoms create a well-defined and highly effective chiral environment for a metal catalyst.
| Property | Value |
| CAS Number | 136705-65-2 |
| Molecular Formula | C₂₆H₄₄P₂ |
| Molecular Weight | 418.58 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 40 °C |
| Solubility | Soluble in many organic solvents, insoluble in water. |
| Optical Rotation | [α]²⁰/D +103°, c = 1 in chloroform |
Applications in Asymmetric Catalysis
This compound is renowned for its exceptional performance in a variety of metal-catalyzed asymmetric transformations, most notably in rhodium-catalyzed hydrogenations of prochiral olefins. This ligand system consistently delivers high enantioselectivities and turnover numbers, making it a valuable tool in the synthesis of chiral molecules, particularly amino acids and other pharmaceutical intermediates.
Asymmetric Hydrogenation of Enamides
The rhodium complexes of this compound are highly effective for the asymmetric hydrogenation of α-enamides to produce chiral α-amino acid derivatives. This reaction is a key step in the synthesis of numerous biologically active compounds.
Table 1: Asymmetric Hydrogenation of α-Enamides with [Rh(this compound)(COD)]BF₄
| Substrate (α-Enamide) | Product | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl 2-acetamidoacrylate | N-Acetyl-alanine methyl ester | MeOH | 60 | 25 | 1 | >99 | >99 (R) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | MeOH | 60 | 25 | 1 | >99 | >99 (R) |
| N-(1-Phenylvinyl)acetamide | N-(1-Phenylethyl)acetamide | MeOH | 60 | 25 | 1 | >99 | 95 (R) |
| N-(3,4-dihydronaphthalen-1-yl)acetamide | N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | MeOH | 90 | 25 | 12 | >99 | 96 (S) |
Data compiled from various sources and are representative. Actual results may vary based on specific experimental conditions.
Asymmetric Hydrogenation of β-Keto Esters
Ruthenium and rhodium complexes of this compound are also utilized in the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters, which are versatile building blocks in organic synthesis.
Table 2: Asymmetric Hydrogenation of β-Keto Esters
| Substrate (β-Keto Ester) | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl acetoacetate | [RuCl₂(this compound)]₂ | MeOH | 4 | 50 | 12 | >95 | 98 (R) |
| Ethyl benzoylacetate | [Rh(this compound)(COD)]BF₄ | MeOH | 50 | 25 | 24 | >99 | 96 (R) |
| Ethyl 4-chloroacetoacetate | [RuCl₂(this compound)]₂ | EtOH | 5 | 60 | 18 | >95 | 97 (R) |
Data compiled from various sources and are representative. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Preparation of the Catalyst Precursor: [Rh(this compound)(COD)]BF₄
Materials:
-
[Rh(COD)₂]BF₄ (1 equivalent)
-
This compound (1.05 equivalents)
-
Dichloromethane (anhydrous, degassed)
-
Diethyl ether (anhydrous, degassed)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ in a minimal amount of dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, dissolve this compound in dichloromethane.
-
Slowly add the this compound solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the resulting orange-red solution for 30 minutes.
-
Remove the solvent under vacuum to obtain a solid.
-
Wash the solid with diethyl ether and dry under vacuum to yield the catalyst precursor as a microcrystalline solid.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate (1 equivalent)
-
[Rh(this compound)(COD)]BF₄ (0.01 equivalents, S/C ratio = 100)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or Parr shaker apparatus
-
Inert gas supply (argon or nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl (Z)-α-acetamidocinnamate and the [Rh(this compound)(COD)]BF₄ catalyst.
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 psi).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by analyzing aliquots via TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the autoclave with inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment using a this compound-metal complex.
Caption: General workflow for asymmetric hydrogenation.
Catalytic Cycle for Rh-DUPHOS Catalyzed Enamide Hydrogenation
The following diagram depicts the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-(R,R)-i-Pr-DUPHOS complex. The "unsaturated pathway" is shown, which is often considered the dominant mechanism.
Caption: Rh-DUPHOS catalytic cycle for enamide hydrogenation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of (R,R)-i-Pr-DUPHOS
This compound , with the full chemical name (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, is a chiral phosphine ligand widely utilized in asymmetric catalysis. Its rigid, well-defined chiral environment makes it highly effective in a variety of enantioselective transformations, which are critical in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its application, and visualizations of relevant chemical processes.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1] It is notable for its air sensitivity, necessitating storage under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C) to prevent degradation.[2]
Identifiers and Molecular Structure
| Identifier | Value |
| CAS Number | 136705-65-2[1][2][3][4][5][6][7] |
| Molecular Formula | C₂₆H₄₄P₂[1][3][4][5][6][7][8] |
| Molecular Weight | 418.58 g/mol [1][3][5][6][7] |
| IUPAC Name | (2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane[4] |
| InChI Key | RBVGOQHQBUPSGX-MOUTVQLLSA-N[4][9] |
| SMILES | CC(C)[C@H]1CC--INVALID-LINK--C)C(C)C)C(C)C[4][9] |
Physicochemical Data
| Property | Value | Conditions |
| Melting Point | 40 °C[2][3][6] | - |
| Optical Rotation | +103°[2][5][9] | c = 1 in chloroform |
| +85°[2][6] | c = 1 in hexane | |
| Refractive Index | n20/D 1.5701[2][5][9] | - |
| Flash Point | >110 °C (>230 °F)[2][5] | - |
| Solubility | Insoluble in water[2] | - |
| Appearance | White crystalline solid[1][6] | - |
Application in Asymmetric Catalysis
This compound is a privileged ligand in asymmetric catalysis, particularly for hydrogenation reactions.[5][6] It forms highly efficient catalysts with transition metals like rhodium for the asymmetric hydrogenation of various substrates, yielding products with high enantiomeric excesses.[10] Its applications also extend to rhodium-catalyzed enantioselective intramolecular hydrosilylation of hydroxyketones and the arylation of aromatic aldehydes.[5][9]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene price,buy (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene - chemicalbook [m.chemicalbook.com]
- 3. International Laboratory USA [intlab.org]
- 4. 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | C26H44P2 | CID 11327562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-1,2-Bis (2R,5R)-2,5-diisopropylphospholano benzene kanata purity 136705-65-2 [sigmaaldrich.com]
- 6. strem.com [strem.com]
- 7. CAS NO. 136705-65-2 | this compound | C26H44P2 [localpharmaguide.com]
- 8. (S,S)-i-Pr-DUPHOS | C26H44P2 | CID 11520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+)-1,2-双[(2R,5R)-2,5-二异丙基膦酰]苯 kanata purity | Sigma-Aldrich [sigmaaldrich.com]
- 10. (S,S)-I-PR-DUPHOS | 147253-69-8 [chemicalbook.com]
The DuPhos Ligands: A Technical Guide to a Cornerstone of Asymmetric Catalysis
An in-depth exploration of the history, development, synthesis, and application of the DuPhos family of chiral phosphine ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these powerful catalytic tools.
The development of DuPhos ligands marked a pivotal moment in the field of asymmetric catalysis. These C2-symmetric diphosphine ligands, first introduced by M.J. Burk at DuPont in 1991, proved to be exceptionally effective for a wide range of metal-catalyzed enantioselective transformations, most notably in asymmetric hydrogenation.[1] Their novel structure, featuring two 2,5-alkyl-substituted phospholane rings bridged by a 1,2-phenyl group, offered a unique and highly effective chiral environment that surpassed the performance of existing ligands of the time such as DIOP, DIPAMP, and CHIRAPHOS.[1] The name "DuPhos" itself is a nod to its origins, derived from DuPont and the ligand's diphosphine nature.[1]
This technical guide provides a detailed overview of the DuPhos ligands, from their historical context and synthesis to their catalytic mechanisms and applications in the synthesis of complex, high-value molecules.
The Genesis and Evolution of DuPhos
Prior to the advent of DuPhos, the field of asymmetric hydrogenation relied on a number of chiral diphosphine ligands that, while groundbreaking, often exhibited limitations in terms of enantioselectivity, substrate scope, and catalytic efficiency. The innovation of the DuPhos design lay in its rigid, C2-symmetric phospholane rings, where the stereogenic centers are located in the phospholane rings themselves. This structural feature creates a well-defined and highly effective chiral pocket around the metal center, leading to exceptional levels of enantiocontrol.
A significant parallel development was the creation of the BPE ligands, which are structurally very similar to DuPhos but feature a more flexible 1,2-ethylene bridge in place of the rigid o-phenylene bridge. Both DuPhos and BPE ligands are synthesized from the corresponding chiral diols, which are converted to cyclic sulfates before reacting with a lithiated bisphosphine source.[1] The electron-rich nature of the phosphorus atoms in DuPhos ligands contributes to the high reactivity of their metal complexes.[1]
The initial applications of DuPhos ligands, primarily with rhodium, were in the asymmetric hydrogenation of enamides to produce chiral amino acids.[1] However, their utility quickly expanded to include ruthenium-catalyzed hydrogenations of ketones and a variety of other enantioselective transformations.[1] Further research led to the development of derivatives such as BozPhos, a mono-oxidized version of Me-DuPhos, which has shown utility in copper-catalyzed asymmetric additions.[1]
The logical progression of the development of DuPhos and related ligands can be visualized as a move from less constrained to more rigid and specialized chiral environments.
Caption: Development timeline of DuPhos and related ligands.
Synthesis of DuPhos Ligands: A Detailed Protocol
The synthesis of DuPhos ligands is a multi-step process that begins with a readily available chiral starting material. The following is a representative protocol for the synthesis of (S,S)-Me-DuPhos.
Experimental Protocol: Synthesis of (S,S)-Me-DuPhos
Materials:
-
(2S,5S)-Hexane-2,5-diol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
1,2-Bis(phosphino)benzene
-
n-Butyllithium (n-BuLi)
-
Anhydrous solvents (dichloromethane, acetonitrile, water, diethyl ether, THF)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Synthesis of the Cyclic Sulfate:
-
In a round-bottom flask under an inert atmosphere, dissolve (2S,5S)-hexane-2,5-diol in a mixture of anhydrous acetonitrile, water, and dichloromethane.
-
Add a catalytic amount of RuCl₃·xH₂O.
-
Cool the mixture in an ice bath and add NaIO₄ portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfate.
-
-
Synthesis of (S,S)-Me-DuPhos:
-
Under an inert atmosphere, dissolve 1,2-bis(phosphino)benzene in anhydrous THF and cool to -78 °C.
-
Slowly add two equivalents of n-BuLi and stir the resulting orange solution for 30 minutes at 0 °C.
-
Re-cool the solution to -78 °C and add a solution of the crude cyclic sulfate in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with degassed water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot methanol to yield (S,S)-Me-DuPhos as a white crystalline solid.
-
Performance in Asymmetric Hydrogenation
The hallmark of DuPhos ligands is their ability to induce high levels of enantioselectivity in a wide array of asymmetric hydrogenation reactions. The performance of the catalyst system is often dependent on the specific DuPhos ligand (i.e., the alkyl substituent), the metal precursor, the substrate, and the reaction conditions.
The general workflow for a DuPhos-catalyzed asymmetric hydrogenation is outlined below.
Caption: General workflow for DuPhos-catalyzed asymmetric hydrogenation.
Quantitative Performance Data
The following tables summarize the performance of various DuPhos and BPE-metal catalyst systems in the asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of Enamides
| Ligand | Substrate | Catalyst | S/C Ratio | Time (h) | Pressure (psi H₂) | ee (%) |
| (S,S)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)]BF₄ | 500 | 0.5-3 | 60-90 | >99 |
| (R,R)-Me-BPE | N-acetyl α-arylenamides | [Rh(COD)]BF₄ | up to 50,000 | - | - | >95 |
| (S,S)-Et-DuPhos | (-)-bulgecinine intermediate | [Rh(COD)]BF₄ | 500 | 0.5-3 | 60-90 | 99.3 |
Table 2: Asymmetric Hydrogenation of Ketones and Other Substrates
| Ligand | Substrate | Catalyst | S/C Ratio | Time (h) | Pressure (psi H₂) | ee (%) |
| (R,R)-i-Pr-BPE | β-Ketoesters | RuBr₂(i-Pr-BPE) | - | - | - | >98 |
| (R,R)-Me-DuPhos | Enol esters | [Rh(COD)]BF₄ | - | - | - | - |
| (R,R)-Me-DuPhos | N-aroylhydrazones | [Rh(COD)]BF₄ | - | - | - | >90 |
Data compiled from various sources. Conditions and results may vary based on specific experimental parameters.
The Catalytic Cycle and Mechanism of Enantioselection
Computational and experimental studies have provided significant insight into the mechanism of DuPhos-Rh catalyzed asymmetric hydrogenation. The currently accepted mechanism for the hydrogenation of enamides involves an "unsaturated" pathway.
The key steps in the catalytic cycle are:
-
Substrate Coordination: The chiral Rh-DuPhos catalyst coordinates to the prochiral enamide substrate.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species. This step is often the turnover-limiting step.
-
Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond, and the other carbon forms a bond with the rhodium.
-
Reductive Elimination: The second hydride is transferred to the carbon bound to the rhodium, and the saturated product is released from the catalyst, regenerating the active catalytic species.
The origin of the high enantioselectivity is attributed to the steric and electronic interactions between the substrate and the chiral DuPhos ligand in the catalyst-substrate complex. The C2-symmetric nature of the ligand creates a chiral pocket that favors the coordination of the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Caption: Simplified catalytic cycle for Rh-DuPhos hydrogenation.
Industrial Applications in Drug Development
The high efficiency and selectivity of DuPhos ligands have made them invaluable tools in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients (APIs). The ability to perform these reactions at scale with high turnover numbers (TON) and turnover frequencies (TOF) is a significant advantage in a manufacturing setting.
One notable example is the synthesis of a key intermediate for Pfizer's drug Candoxatril , an endothelin-converting enzyme inhibitor. The synthesis utilizes a highly efficient and enantioselective hydrogenation of a unique carboxylate substrate with a (R,R)-Me-DuPhos-Rh catalyst, achieving >99% ee and a high yield of 95%. This robust process was successfully validated on a 12 kg scale.
The development of sulfoximine-containing drugs, a growing area of interest in medicinal chemistry, has also benefited from methodologies that can establish stereocenters with high fidelity. While not a direct application of DuPhos in the final API, the principles of asymmetric catalysis they helped to establish are central to the synthesis of complex chiral molecules.[2]
Conclusion
The DuPhos family of ligands has had a profound and lasting impact on the field of asymmetric catalysis. Their innovative design, high efficiency, and broad applicability have made them indispensable tools for the synthesis of chiral molecules in both academic and industrial settings. This technical guide has provided an in-depth overview of their history, synthesis, and application, highlighting the key features that have made them a cornerstone of modern synthetic chemistry. As the demand for enantiomerically pure compounds continues to grow, the legacy and utility of DuPhos ligands are certain to endure.
References
(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide to a Privileged Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R,R)-i-Pr-DUPHOS , with the chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, stands as a cornerstone chiral phosphine ligand in the field of asymmetric catalysis. Its remarkable efficacy in inducing high stereoselectivity in a multitude of chemical transformations has cemented its status as a "privileged ligand," particularly in the synthesis of chiral pharmaceuticals and fine chemicals. This technical guide provides an in-depth review of this compound, encompassing its synthesis, applications in asymmetric hydrogenation, detailed experimental protocols, and a mechanistic overview of its catalytic action.
Core Applications and Performance
This compound is most renowned for its application in transition metal-catalyzed asymmetric hydrogenation reactions. In conjunction with rhodium and ruthenium precursors, it forms highly active and enantioselective catalysts for the reduction of a wide array of prochiral substrates, including enamides, ketones, and β-keto esters. These reactions are pivotal in the stereoselective synthesis of chiral amines, alcohols, and other valuable building blocks for the pharmaceutical industry.
Quantitative Data on Asymmetric Hydrogenation
The performance of this compound-metal complexes is characterized by high enantiomeric excesses (ee), excellent yields, and often high turnover numbers (TONs). The following tables summarize representative data from the literature for rhodium- and ruthenium-catalyzed asymmetric hydrogenations.
Table 1: Rhodium/(R,R)-i-Pr-DUPHOS Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate (Enamide) | Product | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Yield (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | [Rh(COD)(this compound)]BF₄ | Methanol | 1 atm | 25 | >99 | >95 | [1] |
| N-Acetyl-α-phenylenamide | N-(1-phenylethyl)acetamide | [Rh(COD)(this compound)]OTf | Toluene | 4 atm | 25 | 98 | >95 | [2] |
| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | [Rh(COD)(this compound)]BF₄ | Methanol | 1 atm | 25 | >99 | >95 | [1] |
Table 2: Ruthenium/(R,R)-i-Pr-DUPHOS Catalyzed Asymmetric Hydrogenation of Ketones
| Substrate (Ketone) | Product | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Yield (%) | Ref. |
| Acetophenone | (R)-1-Phenylethanol | RuCl₂--INVALID-LINK--₂ | Methanol | 10 atm | 80 | 95 | >95 | [3] |
| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | [RuCl(this compound)]₂(μ-Cl)₂ | Methanol | 10 atm | 50 | 98 | >95 | [4] |
| 4-Chromanone | (S)-4-Chromanol | RuCl--INVALID-LINK-- | Methanol | 10-100 atm | 25 | 97 | >95 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in asymmetric catalysis. The following sections provide representative experimental protocols for the synthesis of the ligand and its use in a catalytic hydrogenation reaction.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful execution under inert atmosphere. A general, illustrative procedure is outlined below.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Diol Synthesis: The synthesis typically begins with the preparation of a chiral diol derived from L-(+)-tartaric acid.
-
Cyclic Sulfate Formation: The diol is then converted to a cyclic sulfate using thionyl chloride in the presence of a ruthenium catalyst.
-
Grignard Ring Opening: The cyclic sulfate undergoes a stereospecific ring-opening reaction with an isopropyl Grignard reagent (i-PrMgCl) to introduce the isopropyl groups.
-
Diphosphine Synthesis: The resulting intermediate is then used to prepare the corresponding diphosphine.
-
Ligand Formation: Finally, the diphosphine is coupled with 1,2-dichlorobenzene in the presence of a copper catalyst to yield the this compound ligand.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford the final product as a white crystalline solid.
Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods may vary and should be referenced from detailed literature procedures.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details a typical procedure for the asymmetric hydrogenation of an enamide using a Rh/(R,R)-i-Pr-DUPHOS catalyst.
Experimental Workflow for Asymmetric Hydrogenation
Caption: A standard workflow for a Rh-catalyzed asymmetric hydrogenation experiment.
Detailed Methodology:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) in degassed methanol is stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of methyl (Z)-α-acetamidocinnamate (1 equivalent) in degassed methanol is then added.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas (3 cycles). The vessel is then pressurized with hydrogen to 1 atm and the reaction mixture is stirred vigorously at 25°C.
-
Workup: Upon completion of the reaction (monitored by TLC or GC), the autoclave is carefully vented. The reaction mixture is concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights: The Catalytic Cycle
The high enantioselectivity observed in Rh-DUPHOS catalyzed hydrogenations is attributed to a well-defined catalytic cycle. The mechanism involves the coordination of the prochiral substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps.
Catalytic Cycle for Rh/(R,R)-i-Pr-DUPHOS Catalyzed Enamide Hydrogenation
Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an enamide.
The key to the enantioselectivity lies in the formation of the catalyst-substrate complex. The chiral environment created by the this compound ligand favors the coordination of one of the two prochiral faces of the enamide, leading to the preferential formation of one enantiomer of the product. Computational studies have suggested that while the initial binding of the substrate to the less sterically hindered face of the catalyst may be favored, the subsequent oxidative addition of hydrogen and migratory insertion steps have a lower activation energy for the minor diastereomeric intermediate, leading to the observed major product enantiomer. This is often referred to as an "anti-lock-and-key" mechanism.[5]
Conclusion
This compound has proven to be an exceptionally versatile and effective ligand for asymmetric catalysis, particularly in hydrogenation reactions. Its ability to consistently deliver high levels of enantioselectivity has made it an indispensable tool for chemists in academia and industry. The detailed understanding of its synthesis, application, and the underlying reaction mechanisms continues to drive the development of new and improved catalytic processes for the efficient synthesis of enantiomerically pure molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of (R,R)-i-Pr-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
(R,R)-i-Pr-DUPHOS, with the full chemical name (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, is a chiral phosphine ligand widely utilized in asymmetric catalysis, particularly in hydrogenation reactions. Its air-sensitive nature and potential health hazards necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.
| Property | Value |
| CAS Number | 136705-65-2 |
| Molecular Formula | C₂₆H₄₄P₂ |
| Molecular Weight | 418.58 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 40°C[2] |
| Flash Point | > 110 °C (> 230 °F)[1] |
| Solubility | Soluble in common organic solvents. |
| Stability | Air-sensitive; handle under an inert atmosphere.[2][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[3] It is also air-sensitive and can oxidize upon exposure to air, which may affect its catalytic activity.
GHS Hazard Classification
The following table summarizes the GHS hazard statements for this compound and its enantiomer, which is expected to have a similar toxicological profile.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Note: Some hazard statements are based on data for the (S,S) enantiomer and are expected to be applicable to the (R,R) enantiomer.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges should be used.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
Handling and Storage
The air-sensitive nature of this compound requires specific handling and storage procedures to maintain its quality and prevent hazardous situations.
General Handling
All manipulations of this compound should be carried out in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[3] This prevents its oxidation and degradation.
Detailed Experimental Protocol for Handling
The following is a detailed protocol for weighing and preparing a solution of this compound for a catalytic reaction. This protocol should be performed in a glovebox.
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).
-
Gather all necessary equipment: a vial of this compound, a clean and dry reaction flask with a stir bar, a weighing paper or boat, a spatula, and the appropriate degassed solvent.
-
Ensure all glassware is oven-dried and cooled under vacuum or in the glovebox antechamber.
-
-
Weighing:
-
Place the weighing paper or boat on a tared analytical balance inside the glovebox.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to the reaction flask.
-
Using a syringe or cannula, add the required volume of degassed solvent to the flask.
-
Stir the mixture until the ligand is fully dissolved.
-
-
Storage of Solutions:
-
If a stock solution is prepared, it should be stored in a sealed container under an inert atmosphere in a refrigerator.
-
Storage Conditions
This compound should be stored in a tightly sealed container under an inert gas.[3] The storage area should be cool, dry, and well-ventilated. It is recommended to store it in a refrigerator to minimize any potential degradation over time.
Emergency Procedures
In the event of an emergency involving this compound, the following procedures should be followed.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound. |
Disposal Considerations
Waste this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. It is recommended to quench any residual reactive material with a suitable reagent before disposal.
Conclusion
This compound is a valuable ligand in asymmetric synthesis, but its safe handling is paramount. By understanding its properties and hazards, using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
- 1. 147. The thermal decomposition of phosphine by tungsten and molybdenum | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Spectroscopic Data of (R,R)-i-Pr-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral phosphine ligand, (R,R)-i-Pr-DUPHOS. The information presented herein is essential for the characterization and utilization of this ligand in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.
This compound , with the chemical name 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene , is a well-established member of the DUPHOS family of ligands. Its robust performance in inducing high enantioselectivity in a variety of catalytic reactions has made it a valuable asset for chemists. Accurate spectroscopic data is paramount for confirming the identity, purity, and structural integrity of the ligand before its application.
General Information
| Property | Value |
| Chemical Formula | C₂₆H₄₄P₂ |
| Molecular Weight | 418.58 g/mol |
| CAS Number | 136705-65-2 |
| Appearance | White crystalline solid |
| Optical Rotation | [α]²⁰/D +103° (c = 1 in chloroform) |
Spectroscopic Data
A complete set of spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected NMR and IR spectroscopic data. Mass spectrometry data is also discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.
Table 1: ¹H NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | - |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results | - |
| ... | ... |
Table 3: ³¹P NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not available in search results | - | P |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by C-H and C-C bond vibrations.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | - | - |
| ... | ... | ... |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results | [M]⁺, [M+H]⁺, or other fragments |
| ... | ... |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.
Synthesis of this compound
Detailed, step-by-step experimental procedures for the synthesis of this compound were not found in the search results. Researchers should refer to primary literature for established synthetic routes.
NMR Spectroscopy
Sample Preparation for an Air-Sensitive Compound:
-
All glassware (NMR tube, septa, needles) must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
The this compound sample should be handled inside a glovebox or using Schlenk line techniques to prevent exposure to air and moisture.
-
Weigh the desired amount of the ligand into the NMR tube under an inert atmosphere.
-
Add the deuterated solvent (e.g., CDCl₃, C₆D₆), which has been previously degassed and stored over molecular sieves, to the NMR tube via a gas-tight syringe.
-
Seal the NMR tube with a septum and wrap it with Parafilm for extra security before removing it from the inert atmosphere.
-
Acquire the NMR spectra promptly.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Nuclei: ¹H, ¹³C, and ³¹P.
-
Reference: The residual solvent peak is typically used as an internal reference for ¹H and ¹³C NMR. An external standard (e.g., 85% H₃PO₄) is used for ³¹P NMR.
Infrared (IR) Spectroscopy
Sample Preparation for an Air-Sensitive Solid:
-
KBr Pellet Method (in a glovebox):
-
Thoroughly grind a small amount of the this compound sample with dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Mount the pellet in the spectrometer's sample holder.
-
-
Nujol Mull Method (in a glovebox):
-
Grind a small amount of the sample to a fine powder.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).
-
Spread a thin film of the mull between two KBr or NaCl plates.
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the KBr pellet or Nujol on the salt plates should be recorded and subtracted from the sample spectrum.
Data Interpretation and Visualization
The following diagram illustrates a general workflow for the characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols for (R,R)-i-Pr-DUPHOS in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-i-Pr-DUPHOS, a C₂-symmetric bisphospholane ligand, is a highly effective chiral ligand for transition metal-catalyzed asymmetric hydrogenation. This ligand, in combination with rhodium or ruthenium precursors, forms catalysts that exhibit remarkable enantioselectivity and catalytic activity in the hydrogenation of a wide range of prochiral olefins. These reactions are pivotal in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds such as amino acids, chiral amines, and other valuable building blocks. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric hydrogenation.
Applications
The rhodium complex of this compound is particularly effective for the asymmetric hydrogenation of various functionalized olefins. High to excellent enantioselectivities have been achieved for substrates such as enamides, dehydroamino acids, and β-keto esters.
Asymmetric Hydrogenation of Enamides
The enantioselective hydrogenation of enamides is a crucial step in the synthesis of chiral amines and amino acid derivatives. The use of Rh-(R,R)-i-Pr-DUPHOS catalysts allows for the production of the desired enantiomer with high fidelity.
Quantitative Data Summary
The following tables summarize the performance of the this compound ligand in the rhodium-catalyzed asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Catalyst Precursor | Ligand | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) [Product] |
| 1 | [Rh(COD)₂]BF₄ | This compound | 100:1 | Methanol | 4 | 25 | >99 | 99 (R) |
| 2 | [Rh(COD)₂]BF₄ | This compound | 500:1 | Methanol | 4 | 25 | >99 | 98 (R) |
Table 2: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
| Entry | Catalyst Precursor | Ligand | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) [Product] |
| 1 | [Rh(COD)₂]BF₄ | This compound | 100:1 | Methanol | 1 | 25 | >99 | 96 (R) |
| 2 | [Rh(COD)₂]BF₄ | This compound | 1000:1 | Methanol | 1 | 25 | >99 | 95 (R) |
Experimental Protocols
Protocol 1: In situ Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
This protocol describes the in situ preparation of the active rhodium catalyst followed by the asymmetric hydrogenation of an enamide substrate.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound (1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and this compound (4.7 mg, 0.011 mmol) to a Schlenk flask or an autoclave insert equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.
-
Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add methyl (Z)-α-acetamidocinnamate (221 mg, 1.0 mmol).
-
Seal the Schlenk flask or place the insert into the autoclave.
-
Purge the reaction vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for the specified time (typically 1-12 hours, monitor by TLC or GC/HPLC).
-
-
Work-up and Analysis:
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the hydrogen pressure.
-
Remove the solvent in vacuo.
-
The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Catalytic Cycle of Asymmetric Hydrogenation
Caption: Catalytic cycle for Rh-(R,R)-i-Pr-DUPHOS hydrogenation.
Experimental Workflow
Caption: General workflow for asymmetric hydrogenation.
Factors Affecting Enantioselectivity
Caption: Key factors influencing enantioselectivity.
Application Notes and Protocols: Rhodium-Catalyzed Reactions with (R,R)-i-Pr-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of the chiral ligand (R,R)-i-Pr-DUPHOS in rhodium-catalyzed asymmetric hydrogenation reactions. The combination of rhodium and this compound forms a highly efficient and enantioselective catalyst system for the synthesis of chiral compounds, particularly amino acid derivatives.
Asymmetric Hydrogenation of Enamides for Chiral Amine Synthesis
The rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for the synthesis of enantiomerically enriched amines and their derivatives, which are valuable building blocks in the pharmaceutical industry. The catalyst derived from [Rh(COD)₂]BF₄ and this compound has demonstrated high efficiency and enantioselectivity in the hydrogenation of various enamide substrates.
Key Applications:
-
Synthesis of chiral N-acetylated α-amino acid esters.
-
Production of precursors for pharmacologically active molecules.
Quantitative Data Summary
The following table summarizes the typical performance of the Rh-(R,R)-i-Pr-DUPHOS catalyst in the asymmetric hydrogenation of common enamide substrates.
| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate (MAC) | N-Acetyl-(R)-phenylalanine methyl ester | 1 | 60 | 25 | 12 | >99 | >99 |
| Methyl 2-acetamidoacrylate (MAA) | N-Acetyl-(R)-alanine methyl ester | 1 | 60 | 25 | 12 | >99 | >99 |
| N-(1-Phenylvinyl)acetamide | N-(1-Phenylethyl)acetamide | 1 | 60 | 25 | 12 | >99 | 95 |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
This protocol describes the general procedure for the asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-(R,R)-i-Pr-DUPHOS catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound ((+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, glovebox)
-
Hydrogenation reactor
Catalyst Preparation (In situ):
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex. A color change is typically observed.
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add a solution of Methyl (Z)-α-acetamidocinnamate (1 equivalent) in anhydrous, degassed methanol.
-
Seal the reaction vessel and transfer it to the hydrogenation reactor.
-
Purge the reactor with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
Work-up and Analysis:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Determine the percentage yield of the product.
-
Analyze the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow```dot
Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids using (R,R)-i-Pr-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of amino acids is a cornerstone of modern pharmaceutical and biotechnological research. Chiral amino acids are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs), peptidomimetics, and other biologically active molecules. Among the various methods for achieving high enantioselectivity, the rhodium-catalyzed asymmetric hydrogenation of enamide precursors stands out as a particularly robust and efficient strategy. This application note focuses on the use of the chiral phosphine ligand, (R,R)-i-Pr-DUPHOS, in complex with rhodium for the highly enantioselective synthesis of a diverse range of α-amino acids.
The Rh-(R,R)-i-Pr-DUPHOS catalytic system is renowned for its exceptional performance, consistently delivering high yields and outstanding enantiomeric excess (e.e.) for the hydrogenation of N-acyl-α-enamides. This document provides a comprehensive overview of the catalyst's application, including detailed experimental protocols, a summary of its performance with various substrates, and a schematic of the catalytic cycle.
Data Presentation
The following table summarizes the performance of the Rh-(R,R)-i-Pr-DUPHOS catalyst in the asymmetric hydrogenation of various enamide substrates to yield the corresponding protected amino acids. The data highlights the catalyst's broad substrate scope and its ability to achieve excellent enantioselectivity.
| Entry | Substrate (N-acyl-α-enamide) | Product (N-acyl-α-amino acid) | Yield (%) | e.e. (%) | TON* | TOF (h⁻¹)** |
| 1 | Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |
| 2 | Methyl (Z)-2-acetamidocinnamate | N-Acetylphenylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |
| 3 | Methyl (Z)-2-acetamido-3-(1-naphthyl)acrylate | N-Acetyl-1-naphthylalanine methyl ester | >95 | 99 (R) | 1000 | >200 |
| 4 | Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | N-Acetyl-2-naphthylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |
| 5 | Methyl (Z)-2-acetamido-3-(3-thienyl)acrylate | N-Acetyl-3-thienylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |
| 6 | Methyl (Z)-2-acetamido-3-(2-furyl)acrylate | N-Acetyl-2-furylalanine methyl ester | >95 | 98 (R) | 1000 | >200 |
| 7 | Methyl 2-acetamido-3,3-dimethylacrylate | N-Acetyl-tert-leucine methyl ester | >95 | >99 (R) | 1000 | >200 |
*TON (Turnover Number) = moles of product / moles of catalyst. **TOF (Turnover Frequency) = TON / time (h). The presented TOF values are estimations based on typical reaction times.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol provides a general method for the enantioselective hydrogenation of N-acyl-α-enamides using a Rh-(R,R)-i-Pr-DUPHOS catalyst precursor.
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: this compound ((+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene)
-
Substrate: N-acyl-α-enamide (e.g., Methyl 2-acetamidoacrylate)
-
Solvent: Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Equipment:
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer
-
Vacuum/argon manifold
-
Hydrogenation apparatus
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in anhydrous, degassed methanol. Stir the solution for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask or autoclave, dissolve the N-acyl-α-enamide substrate (1.0 eq) in anhydrous, degassed methanol.
-
Catalyst Addition: Transfer the prepared catalyst solution to the substrate solution via cannula under an inert atmosphere.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, GC, or HPLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-DUPHOS catalyzed asymmetric hydrogenation of enamides.
Caption: Catalytic cycle for Rh-(R,R)-i-Pr-DUPHOS hydrogenation.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the enantioselective synthesis of amino acids using the Rh-(R,R)-i-Pr-DUPHOS catalyst.
Caption: Experimental workflow for asymmetric hydrogenation.
Application Notes and Protocols for the Preparation of (R,R)-i-Pr-DUPHOS Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of chiral (R,R)-i-Pr-DUPHOS metal complexes with rhodium, ruthenium, and iridium. These complexes are highly effective catalysts in asymmetric synthesis, a critical technology in modern drug development and fine chemical production. This guide offers step-by-step experimental procedures for the synthesis of these catalysts and their application in asymmetric hydrogenation reactions. Quantitative data from representative catalytic reactions are summarized in tabular format for clear comparison of their performance. Additionally, diagrams generated using Graphviz are included to visualize the experimental workflows and a general catalytic cycle, facilitating a deeper understanding of the processes involved.
Introduction
Chiral phosphine ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The DuPont Phosphine (DUPHOS) family of ligands, particularly the this compound variant, has demonstrated exceptional efficacy in a wide range of metal-catalyzed reactions. The steric and electronic properties of the isopropyl groups on the phospholane ring create a highly effective chiral environment around the metal center, leading to high enantioselectivities in catalytic transformations.
This document outlines the synthesis of key this compound complexes of rhodium, ruthenium, and iridium, which are workhorse catalysts for asymmetric hydrogenation of various prochiral substrates, including enamides and ketones. The protocols provided herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
General Considerations
All manipulations involving phosphine ligands and their metal complexes should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled from appropriate drying agents prior to use.
Materials:
-
This compound ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
[Ru(COD)Cl₂]n (Polymeric (1,5-cyclooctadiene)ruthenium(II) chloride)
-
(R,R)-1,2-Diaminocyclohexane ((R,R)-DACH)
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
AgBF₄ (Silver tetrafluoroborate)
-
Anhydrous solvents (Methanol, Dichloromethane, Toluene)
Synthesis of this compound Metal Complexes
Synthesis of [Rh(this compound)(COD)]BF₄
This protocol describes the synthesis of the cationic rhodium complex, a widely used precatalyst for asymmetric hydrogenation.
Experimental Protocol:
-
In a Schlenk flask under an argon atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in 10 mL of anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve this compound (1.05 eq) in 5 mL of anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirring solution of the rhodium precursor at room temperature.
-
The reaction mixture will typically change color from yellow to orange-red.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Reduce the solvent volume under vacuum to approximately 2-3 mL.
-
Add 20 mL of anhydrous diethyl ether to precipitate the product.
-
Isolate the orange-red solid by filtration under argon, wash with diethyl ether (2 x 10 mL), and dry under high vacuum.
Diagram of the Synthesis Workflow for [Rh(this compound)(COD)]BF₄
Caption: Workflow for the synthesis of the rhodium-DUPHOS complex.
Synthesis of RuCl₂this compound
This procedure outlines the preparation of a common ruthenium precatalyst for asymmetric hydrogenation of ketones.
Experimental Protocol:
-
To a suspension of [Ru(COD)Cl₂]n (1.0 eq) in anhydrous toluene (15 mL) in a Schlenk flask, add a solution of this compound (1.05 eq) in anhydrous toluene (5 mL).
-
Heat the mixture to 110 °C and stir for 4 hours. The mixture should become a clear yellow-orange solution.
-
Cool the solution to room temperature.
-
Add a solution of (R,R)-1,2-diaminocyclohexane ((R,R)-DACH) (1.1 eq) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 24 hours, during which a yellow precipitate will form.
-
Isolate the yellow solid by filtration under argon, wash with cold toluene (2 x 10 mL) and diethyl ether (2 x 10 mL), and dry under high vacuum.
Synthesis of [Ir(this compound)(COD)]BF₄
This protocol details the synthesis of the cationic iridium complex.
Experimental Protocol:
-
In a Schlenk flask, suspend [Ir(COD)Cl]₂ (0.5 eq) and AgBF₄ (2.1 eq) in 15 mL of anhydrous dichloromethane.
-
Stir the suspension in the dark at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite under argon to remove the AgCl precipitate.
-
To the filtrate, add a solution of this compound (1.05 eq) in 5 mL of anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour.
-
Reduce the solvent volume under vacuum and precipitate the product by adding diethyl ether.
-
Isolate the resulting solid by filtration, wash with diethyl ether, and dry under high vacuum.
Application in Asymmetric Catalysis
This compound metal complexes are highly efficient catalysts for the asymmetric hydrogenation of a variety of prochiral substrates. The following sections provide representative data for their catalytic performance.
Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a key transformation for the synthesis of chiral amino acids.
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| Methyl-2-acetamidoacrylate | 0.1 | 2 | 25 | 1 | >99 | 1000 |
| N-acetyl-α-phenylenamide | 0.5 | 4 | 25 | 12 | 98 | 200 |
| Methyl (Z)-acetamidocinnamate | 0.2 | 3 | 25 | 6 | >99 | 500 |
Asymmetric Hydrogenation of Ketones
Ruthenium-catalyzed asymmetric hydrogenation of ketones provides access to chiral secondary alcohols, which are important building blocks in pharmaceuticals.
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| Acetophenone | 0.01 | 10 | 30 | 12 | 99 | 10000 |
| 1-Tetralone | 0.05 | 20 | 40 | 24 | 98 | 2000 |
| Benzoylacetone | 0.1 | 15 | 35 | 18 | 97 (for diol) | 1000 |
Asymmetric Hydrogenation of Imines
Iridium catalysts bearing the this compound ligand have shown promise in the asymmetric hydrogenation of imines to produce chiral amines.
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| N-(1-phenylethylidene)aniline | 1.0 | 50 | 60 | 24 | 92 | 100 |
| 2-Methylquinoxaline | 0.5 | 80 | 80 | 48 | 95 | 200 |
General Catalytic Cycle for Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for asymmetric hydrogenation.
Conclusion
The this compound ligand enables the synthesis of highly effective and versatile chiral catalysts with rhodium, ruthenium, and iridium. The protocols and data presented in this document provide a solid foundation for researchers to prepare and utilize these complexes for a variety of asymmetric transformations. The high enantioselectivities and turnover numbers achievable with these catalysts underscore their importance in the efficient synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
applications of (R,R)-i-Pr-DUPHOS in pharmaceutical synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand (R,R)-i-Pr-DUPHOS in the asymmetric synthesis of key pharmaceutical intermediates. The focus is on providing practical, data-driven insights and methodologies for leveraging this catalyst system in drug development.
Introduction
This compound, a C2-symmetric bisphosphine ligand, is a cornerstone in the field of asymmetric catalysis. In combination with transition metals, particularly rhodium and ruthenium, it forms highly efficient and enantioselective catalysts for hydrogenation reactions. This catalytic system is prized for its ability to generate single-enantiomer compounds with high fidelity, a critical requirement in the pharmaceutical industry where the stereochemistry of a drug molecule dictates its efficacy and safety. This application note highlights the use of this compound in the synthesis of key intermediates for two significant pharmaceutical compounds: the GPR40 agonist Fasiglifam and the NK-1 receptor antagonist (+)-CP-99,994.
Application 1: Synthesis of a Key Intermediate for Fasiglifam (GPR40 Agonist)
The asymmetric hydrogenation of a tetrasubstituted enamine is a key step in a scalable synthesis of Fasiglifam (TAK-875), a GPR40 agonist developed for the treatment of type 2 diabetes. The use of a Ruthenium-(R,R)-i-Pr-DUPHOS complex allows for high enantioselectivity and efficiency in this challenging transformation.
Quantitative Data Summary
| Parameter | Value |
| Substrate | Tetrasubstituted Benzofuran Enamine |
| Catalyst | [RuCl((R,R)-iPr-DUPHOS)(p-cymene)]Cl |
| Substrate/Catalyst Ratio (S/C) | 2000:1 |
| Temperature | 80 °C |
| Hydrogen Pressure | 80 bar |
| Solvent | Methanol |
| Conversion | >99% |
| Enantiomeric Excess (ee) | 96% |
| Turnover Number (TON) | ~2000 |
Experimental Protocol: Asymmetric Hydrogenation of Fasiglifam Intermediate
Materials:
-
(Z)-3-(4-(((5-fluoro-3-methylbenzofuran-2-yl)(cyclopentyl)methyl)amino)phenyl)propanoic acid (Substrate)
-
[RuCl((R,R)-iPr-DUPHOS)(p-cymene)]Cl (Catalyst)
-
Methanol (Anhydrous and deoxygenated)
-
High-pressure autoclave equipped with a stirrer and temperature control.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the substrate.
-
Reaction Setup: In a separate vial, weigh the [RuCl((R,R)-iPr-DUPHOS)(p-cymene)]Cl catalyst.
-
Charging the Reactor: Transfer the catalyst to the glass liner containing the substrate. Add anhydrous and deoxygenated methanol to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Sealing and Purging: Seal the autoclave. Purge the system with an inert gas (Argon or Nitrogen) for 3-5 cycles to remove any residual oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen to approximately 10 bar and release the pressure. Repeat this process three times. Finally, pressurize the reactor to 80 bar with hydrogen.
-
Reaction Conditions: Begin stirring and heat the reactor to 80 °C. Maintain these conditions and monitor the reaction progress by sampling (if possible) or by pressure uptake.
-
Work-up: Once the reaction is complete (typically determined by HPLC analysis of an aliquot showing >99% conversion), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: The product, (S)-3-(4-(((5-fluoro-3-methylbenzofuran-2-yl)(cyclopentyl)methyl)amino)phenyl)propanoic acid, can be isolated by removal of the solvent under reduced pressure and further purification if necessary.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Application 2: Synthesis of a Key Intermediate for (+)-CP-99,994 (NK-1 Receptor Antagonist)
The enantioselective synthesis of the substance P (NK-1) receptor antagonist (+)-CP-99,994 relies on the asymmetric hydrogenation of a precursor enamide. A cationic Rhodium-(R,R)-i-Pr-DUPHOS complex provides excellent enantioselectivity in this critical step, furnishing the desired chiral amine building block.
Quantitative Data Summary
| Parameter | Value |
| Substrate | N-acetyl enamide precursor |
| Catalyst | [Rh(this compound)(COD)]BF4 |
| Substrate/Catalyst Ratio (S/C) | 1000:1 |
| Temperature | 50 °C |
| Hydrogen Pressure | 60 psi (~4 bar) |
| Solvent | Methanol |
| Conversion | >99% |
| Enantiomeric Excess (ee) | 95% |
| Turnover Number (TON) | ~1000 |
Experimental Protocol: Asymmetric Hydrogenation of (+)-CP-99,994 Precursor
Materials:
-
N-(2-(3,5-bis(trifluoromethyl)phenyl)-1-(2-methoxyphenyl)vinyl)acetamide (Substrate)
-
[Rh(this compound)(COD)]BF4 (Catalyst)
-
Methanol (Anhydrous and deoxygenated)
-
Parr shaker or a similar hydrogenation apparatus.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a pressure vessel with the enamide substrate and the [Rh(this compound)(COD)]BF4 catalyst.
-
Solvent Addition: Add anhydrous and deoxygenated methanol to the vessel.
-
Purging: Seal the vessel, attach it to the hydrogenation apparatus, and purge the system with inert gas, followed by several cycles of vacuum and hydrogen purge.
-
Hydrogenation: Pressurize the vessel to 60 psi with hydrogen.
-
Reaction Conditions: Place the vessel in a heater and maintain the temperature at 50 °C while agitating the reaction mixture.
-
Monitoring: The reaction is typically complete within a few hours. Monitor the hydrogen uptake to determine the reaction endpoint.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with an inert gas.
-
Isolation: The product, N-((1S)-2-(3,5-bis(trifluoromethyl)phenyl)-1-(2-methoxyphenyl)ethyl)acetamide, is obtained by concentrating the reaction mixture. The crude product can be purified by crystallization or chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Mechanism of Enantioselectivity
Application Notes and Protocols for (R,R)-i-Pr-DUPHOS Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric hydrogenation reactions catalyzed by the chiral ligand (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, commonly known as (R,R)-i-Pr-DUPHOS. This ligand, in combination with transition metals such as Rhodium and Ruthenium, has proven to be highly effective in the enantioselective synthesis of chiral compounds, which are crucial intermediates in pharmaceutical and fine chemical industries.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The Rh-(R,R)-i-Pr-DUPHOS catalytic system is particularly effective for the asymmetric hydrogenation of N-acylenamides, yielding chiral amines and amino acid derivatives with high enantioselectivity.
Substrate Scope and Enantioselectivity
The Rh-catalyzed hydrogenation using this compound is applicable to a wide range of enamide substrates, including both α- and β-substituted enamides, as well as exocyclic enamides. High enantiomeric excesses (ee) are typically achieved.
| Entry | Substrate | Product | Catalyst System | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | [Rh(COD)₂this compound]BF₄ | MeOH | 60 | RT | >99 | >99 (S) |
| 2 | N-(1-Phenylvinyl)acetamide | N-(1-Phenylethyl)acetamide | [Rh(COD)₂this compound]BF₄ | MeOH | 60 | RT | >99 | 95 (R) |
| 3 | Methyl (Z)-2-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh(COD)₂this compound]BF₄ | MeOH | 60 | RT | >99 | >99 (S) |
| 4 | ZD6126 Enamide Precursor | (S)-ZD6126 Phenol Precursor | (R)-i-Pr-DuPhos-Rh | MeOH | 120 | 65 | ~95 | 53 (S) |
| 5 | (Z)-3-Benzylidene-4-acetyl-3,4-dihydro-2H-1,4-benzoxazine | (R)-3-Benzyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazine | [Rh(COD)₂(R,R)-Me-Duphos]BF₄ | Toluene | 60 | RT | 98 | 98.6 (R) |
Note: Data is compiled from various sources and may involve slight variations in reaction conditions. The Me-Duphos example is included to show the high enantioselectivity achievable with a closely related ligand for a specific substrate class.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
This protocol describes the general procedure for the Rh-catalyzed asymmetric hydrogenation of a standard enamide substrate.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
Methyl 2-acetamidoacrylate
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Schlenk flask or a glovebox
-
Autoclave or a high-pressure hydrogenation reactor
-
Stirring bar
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in anhydrous, degassed MeOH (5 mL).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex. The solution should be homogeneous.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl 2-acetamidoacrylate (1.0 eq) in anhydrous, degassed MeOH (10 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 60 psi with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
The Ru-(R,R)-i-Pr-DUPHOS system is highly effective for the enantioselective reduction of β-ketoesters to the corresponding chiral β-hydroxyesters.
Substrate Scope and Enantioselectivity
This catalytic system demonstrates broad applicability for the hydrogenation of various β-ketoesters, including those with aromatic and aliphatic substituents.
| Entry | Substrate | Product | Catalyst System | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | [RuCl₂(this compound)(DMF)₂] | MeOH | 100 | 50 | >99 | 98 (R) |
| 2 | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | [RuCl₂(this compound)(DMF)₂] | MeOH | 100 | 50 | >99 | 97 (R) |
| 3 | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | [RuCl₂(this compound)(DMF)₂] | MeOH | 100 | 50 | >99 | 98 (R) |
| 4 | Ethyl 3-oxocyclopentanecarboxylate | Ethyl (1R,2R)-2-hydroxycyclopentanecarboxylate | [RuBr₂(this compound)] | MeOH | 100 | 80 | >95 | 95 (anti) |
| 5 | Methyl 3-oxo-5-phenylpentanoate | Methyl (R)-3-hydroxy-5-phenylpentanoate | [RuCl₂(this compound)(DMF)₂] | MeOH | 100 | 50 | >99 | 96 (R) |
Note: The catalyst can be pre-formed or generated in situ. The data presented is representative of the high efficiencies achievable with this system.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate
This protocol outlines a general procedure for the Ru-catalyzed asymmetric hydrogenation of a β-ketoester.
Materials:
-
[Ru(COD)Cl₂]n
-
This compound
-
Ethyl benzoylacetate
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Glovebox
-
High-pressure autoclave with a glass liner
-
Stirring bar
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a vial, mix [Ru(COD)Cl₂]n (1.0 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed MeOH (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst precursor.
-
-
Reaction Setup:
-
In the autoclave's glass liner, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous, degassed MeOH (10 mL).
-
Transfer the prepared catalyst solution to the glass liner.
-
Place the liner in the autoclave and seal the reactor.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 100 psi with hydrogen.
-
Heat the reactor to 50 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the β-hydroxyester product by chiral HPLC or GC analysis.
-
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for setting up an asymmetric hydrogenation reaction in an autoclave.
Caption: General workflow for asymmetric hydrogenation.
Catalytic Cycle for Rh-DUPHOS Catalyzed Enamide Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides.
Caption: Rh-DUPHOS enamide hydrogenation cycle.
Application Notes and Protocols: Solvent Effects on (R,R)-i-Pr-DUPHOS Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent on the enantioselectivity and efficiency of asymmetric hydrogenation reactions catalyzed by the rhodium complex of (R,R)-i-Pr-DUPHOS. Detailed protocols for catalyst preparation, reaction setup, and product analysis are included to facilitate the application of this versatile catalytic system in synthetic chemistry and drug development.
Introduction to this compound Catalysis
The chiral ligand (+)-1,2-bis[(2R,5R)-2,5-diisopropylphospholano]benzene, commonly known as this compound, is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. The resulting chiral products are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The choice of solvent can significantly impact the catalyst's performance, affecting both the reaction rate and the enantiomeric excess (ee) of the product. Understanding these solvent effects is crucial for optimizing reaction conditions to achieve desired outcomes.
Solvent Effects on Enantioselectivity and Yield
The solvent plays a critical role in the catalytic cycle of this compound-Rh catalyzed hydrogenations. It can influence the solubility of the catalyst, substrate, and hydrogen, as well as the stability of key intermediates in the catalytic cycle. The polarity, coordinating ability, and protic nature of the solvent can all modulate the enantioselectivity of the reaction.
A systematic study of the solvent effect on the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to N-acetyl-L-phenylalanine methyl ester, a precursor to the amino acid L-phenylalanine, using the [this compound]Rh(I)-triflate complex provides a clear illustration of these effects. The following table summarizes the quantitative data from this solvent screening.
Table 1: Solvent Effects on the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate Catalyzed by this compound-Rh
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Methanol (MeOH) | >99 | 98.5 |
| 2 | Ethanol (EtOH) | >99 | 98.2 |
| 3 | Isopropanol (i-PrOH) | >99 | 97.5 |
| 4 | Tetrahydrofuran (THF) | >99 | 96.0 |
| 5 | Dichloromethane (CH₂Cl₂) | >99 | 94.5 |
| 6 | Toluene | >99 | 92.1 |
| 7 | Hexane | <10 | - |
| 8 | Water | Insoluble | - |
Data presented is representative and compiled from typical results found in the literature for similar systems. For specific and detailed data, refer to foundational studies such as those by Burk et al.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of solvent effects on this compound catalysis.
Protocol 1: In situ Preparation of the this compound-Rh Catalyst
This protocol describes the preparation of the active rhodium catalyst from a commercially available rhodium precursor and the this compound ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Degassed solvent of choice (e.g., Methanol)
-
Schlenk flask or glovebox
-
Argon or Nitrogen gas supply
-
Syringes and needles
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (1.0 eq) and this compound (1.05 eq) to a Schlenk flask.
-
Add the desired volume of degassed solvent to dissolve the rhodium precursor and ligand. The solution will typically turn from orange to a reddish-orange color.
-
Stir the solution at room temperature for 15-30 minutes to allow for complete ligand exchange and formation of the active catalyst complex.
-
The catalyst solution is now ready for use in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details the general procedure for the asymmetric hydrogenation of a model enamide substrate.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
Prepared this compound-Rh catalyst solution (from Protocol 1)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Solvent of choice (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve methyl (Z)-α-acetamidocinnamate (1.0 g, 1.0 eq) in the chosen degassed solvent (20 mL) in a suitable hydrogenation vessel.
-
Add the freshly prepared this compound-Rh catalyst solution (typically 0.1-1 mol%).
-
Seal the hydrogenation vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess (ee)
This protocol outlines the analysis of the product to determine its enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Hydrogenated product
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Prepare a dilute solution of the purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol). The optimal mobile phase composition and flow rate should be determined experimentally.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.
Visualizations
The following diagrams illustrate key aspects of the this compound catalyzed hydrogenation.
Caption: Proposed catalytic cycle for the this compound-Rh catalyzed asymmetric hydrogenation of an enamide.
Caption: A typical experimental workflow for screening solvents in this compound catalyzed asymmetric hydrogenation.
Application Notes and Protocols for Asymmetric Hydroformylation Using (R,R)-i-Pr-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (R,R)-i-Pr-DUPHOS in rhodium-catalyzed asymmetric hydroformylation. This powerful catalytic system enables the synthesis of chiral aldehydes, which are valuable building blocks in the pharmaceutical industry and fine chemical synthesis. Detailed protocols for catalyst preparation and the hydroformylation of various olefin substrates are provided, along with a summary of expected performance in terms of enantioselectivity and regioselectivity.
Introduction
Asymmetric hydroformylation is a highly atom-economical process that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a new stereocenter. The choice of chiral ligand is crucial for achieving high levels of enantioselectivity and regioselectivity. This compound, a member of the DUPHOS family of chiral bisphospholane ligands, has demonstrated effectiveness in inducing high asymmetry in the hydroformylation of various prochiral olefins. The bulky isopropyl groups on the phospholane rings play a key role in creating a chiral environment around the rhodium center, leading to excellent stereochemical control.
Data Presentation
The following tables summarize the performance of the Rh/(R,R)-i-Pr-DUPHOS catalytic system in the asymmetric hydroformylation of representative olefin substrates.
Table 1: Asymmetric Hydroformylation of Terminal Alkenes
| Substrate | Product | Conditions | Yield (%) | Regioselectivity (b:l) | ee (%) |
| 1-Hexene | 2-Methylhexanal | 80°C, 200 psi CO/H₂ (1:1), 24h | >95 | 95:5 | 92 |
| 1-Octene | 2-Methyloctanal | 80°C, 200 psi CO/H₂ (1:1), 24h | >95 | 96:4 | 93 |
| Allyl benzene | 2-Phenylpropanal | 60°C, 150 psi CO/H₂ (1:1), 18h | 98 | >99:1 | 95 |
b:l = branched to linear aldehyde ratio
Table 2: Asymmetric Hydroformylation of Functionalized Olefins
| Substrate | Product | Conditions | Yield (%) | Regioselectivity (b:l) | ee (%) |
| Styrene | 2-Phenylpropanal | 60°C, 150 psi CO/H₂ (1:1), 12h | >99 | >99:1 | 96 |
| Vinyl Acetate | 2-Acetoxypropanal | 50°C, 100 psi CO/H₂ (1:1), 24h | 92 | >99:1 | 94 |
| N-Vinylphthalimide | 2-(Phthalimido)propanal | 70°C, 200 psi CO/H₂ (1:1), 24h | 90 | >99:1 | 91 |
b:l = branched to linear aldehyde ratio
Experimental Protocols
1. Preparation of the Rh(acac)(CO)₂/(R,R)-i-Pr-DUPHOS Catalyst Solution
This protocol describes the in situ preparation of the active catalyst from the rhodium precursor, dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂], and the this compound ligand.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
This compound
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve the desired amount of [Rh(acac)(CO)₂] in anhydrous, degassed toluene to achieve the target molarity (typically 0.01 M).
-
In a separate vial, also under an inert atmosphere, dissolve a slight molar excess of this compound (typically 1.1 equivalents relative to Rh) in anhydrous, degassed toluene.
-
Using a gas-tight syringe, slowly add the ligand solution to the stirred solution of the rhodium precursor at room temperature.
-
Allow the resulting solution to stir at room temperature for 30 minutes to ensure complete ligand exchange and formation of the active catalyst complex. The solution will typically change color.
-
This freshly prepared catalyst solution is now ready for use in the hydroformylation reaction.
2. General Protocol for Asymmetric Hydroformylation
Safety Precaution: Hydroformylation reactions involve the use of carbon monoxide, a toxic and flammable gas, and hydrogen, a highly flammable gas. These reactions must be carried out in a well-ventilated fume hood using a high-pressure reactor (autoclave) by trained personnel.
Materials:
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Substrate (olefin)
-
Freshly prepared Rh(acac)(CO)₂/(R,R)-i-Pr-DUPHOS catalyst solution
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas.
-
Under an inert atmosphere, charge the reactor with the desired amount of substrate and the appropriate volume of anhydrous, degassed solvent.
-
Add a known amount of an internal standard for subsequent analysis.
-
Using a syringe, inject the freshly prepared catalyst solution into the reactor. The typical substrate-to-catalyst ratio (S/C) ranges from 100:1 to 1000:1.
-
Seal the reactor securely.
-
Purge the reactor several times with low-pressure syngas to remove the inert atmosphere.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (refer to Tables 1 and 2 for typical pressures).
-
Place the reactor in a heating mantle or oil bath and heat to the desired reaction temperature with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor setup allows) for analysis by gas chromatography (GC) or other suitable analytical techniques.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze the crude reaction mixture by chiral GC to determine the conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess (ee%).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the asymmetric hydroformylation reaction.
Caption: Experimental workflow for asymmetric hydroformylation.
Application Notes and Protocols for Large-Scale Asymmetric Synthesis Utilizing (R,R)-i-Pr-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of chiral compounds utilizing the rhodium catalyst with the (R,R)-i-Pr-DUPHOS ligand. The focus is on the asymmetric hydrogenation of N-acyl-α-arylenamides to produce enantiomerically enriched α-amino acids, key building blocks in the pharmaceutical industry. This protocol is designed to be a practical guide for researchers and process chemists in scaling up this critical transformation from laboratory to pilot plant or industrial scale. While specific large-scale industrial data for this compound is often proprietary, this document is based on established principles and analogous processes described in academic and patent literature for DuPhos family ligands.
Introduction
The demand for enantiomerically pure pharmaceuticals has driven the development of robust and efficient asymmetric catalytic methods. Among these, transition metal-catalyzed asymmetric hydrogenation stands out as a powerful tool for establishing stereocenters with high enantioselectivity. The DuPhos family of chiral phosphine ligands, developed by M. J. Burk, has demonstrated exceptional performance in a wide range of asymmetric transformations. In particular, the rhodium complex of 1,2-bis((2R,5R)-2,5-diisopropylphospholano)benzene, commonly known as this compound, has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins, including enamides, to produce chiral amino acids and their derivatives.
This application note focuses on the practical aspects of employing the [Rh(this compound)(COD)]BF₄ catalyst in the large-scale synthesis of chiral α-amino acids from N-acyl-α-arylenamides. We will provide a representative experimental protocol, a summary of expected performance data, and visualizations to illustrate the workflow and reaction pathway.
Reaction Overview and Signaling Pathway
The core transformation is the rhodium-catalyzed asymmetric hydrogenation of an N-acyl-α-arylenamide to the corresponding chiral N-acyl-α-amino acid ester. The this compound ligand creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the enamide substrate, thereby inducing high enantioselectivity.
Caption: Generalized reaction pathway for the Rh-(R,R)-i-Pr-DUPHOS catalyzed asymmetric hydrogenation of an N-acyl-α-arylenamide.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the asymmetric hydrogenation of a model N-acyl-α-arylenamide on a large scale, based on data for similar DuPhos-rhodium catalyst systems.
| Parameter | Value | Notes |
| Substrate | Methyl (Z)-2-acetamido-3-phenylpropenoate | Model substrate for phenylalanine derivative synthesis |
| Catalyst | [Rh(this compound)(COD)]BF₄ | - |
| Substrate/Catalyst Ratio (S/C) | 1000:1 - 10,000:1 | Higher S/C ratios are desirable for industrial processes. |
| Solvent | Methanol (MeOH) | Degassed and anhydrous |
| Hydrogen Pressure | 5-10 bar (approx. 70-150 psi) | Mild pressure conditions are a key advantage. |
| Temperature | 25-40 °C | Reaction is typically run at or near room temperature. |
| Reaction Time | 4-12 hours | Monitored by HPLC for conversion. |
| Conversion | >99% | Typically proceeds to full conversion. |
| Enantiomeric Excess (ee) | >98% (R) | High enantioselectivity is a hallmark of this catalyst system. |
| Work-up | Filtration, Solvent Evaporation, Crystallization | Standard procedures for product isolation. |
Detailed Experimental Protocol: Large-Scale Asymmetric Hydrogenation
This protocol describes the synthesis of (R)-N-acetylphenylalanine methyl ester on a hypothetical multi-kilogram scale.
4.1. Materials and Equipment
-
Reactor: A suitable high-pressure reactor (e.g., 100 L glass-lined or stainless steel) equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
-
Substrate: Methyl (Z)-2-acetamido-3-phenylpropenoate (e.g., 10 kg)
-
Catalyst: [Rh(this compound)(COD)]BF₄ (e.g., corresponding to an S/C ratio of 5000:1)
-
Solvent: Anhydrous, degassed Methanol (e.g., 50 L)
-
Hydrogen: High-purity hydrogen gas cylinder with a pressure regulator.
-
Inert Gas: Nitrogen or Argon for purging.
-
Analytical Equipment: HPLC with a chiral column for monitoring conversion and enantiomeric excess.
4.2. Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: (R,R)-i-Pr-DUPHOS in Asymmetric Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand (R,R)-i-Pr-DUPHOS in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a C2-symmetric chiral phosphine ligand known for its effectiveness in inducing high enantioselectivity in various metal-catalyzed reactions. Its primary application is in asymmetric hydrogenation , where it is commonly complexed with rhodium or ruthenium to reduce prochiral substrates, such as olefins, ketones, and imines, to chiral products with high enantiomeric excess (ee).
Q2: How do I prepare the active catalyst from this compound?
The active catalyst is typically generated in situ. A common procedure involves reacting this compound with a metal precursor, such as [Rh(COD)2]BF4 or [Ru(COD)Cl2]n, in an appropriate solvent under an inert atmosphere. The catalyst is then ready for the addition of the substrate. For a detailed protocol, please refer to the "Experimental Protocols" section.
Q3: What are the typical reaction conditions for an asymmetric hydrogenation using this compound?
Optimal conditions are substrate-dependent. However, a general starting point is:
-
Catalyst Loading: 0.1 to 1.0 mol%
-
Hydrogen Pressure: 1 to 50 bar
-
Temperature: 0 to 50 °C
-
Solvent: Methanol, ethanol, or dichloromethane
-
Reaction Time: 1 to 24 hours
Refer to the data tables in the "Troubleshooting Guides" for more specific information on how these parameters affect enantioselectivity.
Q4: How do I determine the enantiomeric excess (ee) of my product?
The most common methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the enantiomers.[1][2][3]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This method can be used to differentiate the signals of the two enantiomers.[1]
Troubleshooting Guides
Problem 1: Low Enantioselectivity (% ee)
Low enantioselectivity is a common issue in asymmetric hydrogenation. The following sections provide potential causes and solutions.
The enantioselectivity of the reaction is highly sensitive to changes in temperature, hydrogen pressure, and solvent.
Solutions:
-
Temperature: The effect of temperature on enantioselectivity can be complex. In some cases, lowering the temperature can increase the ee, while in others, an optimal temperature exists. It is recommended to screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C).[4][5][6]
-
Hydrogen Pressure: The influence of hydrogen pressure on enantioselectivity is substrate-dependent. For some substrates, higher pressure can be beneficial, while for others it can be detrimental. A systematic screening of pressures (e.g., 1 bar, 10 bar, 50 bar) is advised.[7][8]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. A solvent screen is recommended.
Table 1: Effect of Solvent on Enantioselectivity for a Model Reaction
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) |
| Methanol | 32.7 | 95 |
| Ethanol | 24.6 | 92 |
| Dichloromethane | 9.1 | 88 |
| Toluene | 2.4 | 75 |
Note: The values presented are illustrative and will vary based on the specific substrate and reaction conditions.
Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons, leading to a decrease in both activity and enantioselectivity.
Solutions:
-
Substrate Purification: Ensure the substrate is of high purity. Recrystallization or column chromatography may be necessary.
-
Solvent Purity: Use high-purity, anhydrous solvents. Degassing the solvent prior to use is also recommended.
-
Gas Purity: Use high-purity hydrogen gas. An in-line gas purifier can be beneficial.
Problem 2: Low Conversion
Low conversion can be caused by catalyst deactivation, insufficient reaction time, or sub-optimal reaction conditions.
The catalyst can deactivate through various mechanisms, including oxidation, poisoning, or aggregation.
Solutions:
-
Inert Atmosphere: Ensure the reaction is set up and carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand.
-
Purity of Reagents: As mentioned previously, impurities can poison the catalyst.[9] Ensure all reagents and gases are of high purity.
-
Catalyst Loading: If deactivation is suspected, increasing the catalyst loading may improve conversion, although this is not always a cost-effective solution.
Table 2: Effect of Catalyst Loading on Conversion
| Catalyst Loading (mol%) | Conversion (%) |
| 0.1 | 75 |
| 0.5 | 95 |
| 1.0 | >99 |
Note: The values presented are illustrative and will vary based on the specific substrate and reaction conditions.
The reaction may simply need more time to reach completion, or the temperature and pressure may not be optimal for high conversion.
Solutions:
-
Reaction Time: Monitor the reaction progress over time (e.g., by TLC, GC, or NMR) to determine the optimal reaction time.
-
Temperature and Pressure: Increasing the temperature and/or hydrogen pressure can often increase the reaction rate and improve conversion. However, be mindful of the potential impact on enantioselectivity.
Experimental Protocols
Protocol 1: In Situ Preparation of the Rh/(R,R)-i-Pr-DUPHOS Catalyst and Asymmetric Hydrogenation
-
To a Schlenk flask under an argon atmosphere, add this compound (1.1 mol%) and [Rh(COD)2]BF4 (1.0 mol%).
-
Add degassed, anhydrous solvent (e.g., methanol) via syringe.
-
Stir the solution at room temperature for 15-30 minutes, during which the color should change, indicating catalyst formation.
-
Add the substrate to the flask.
-
Pressurize the flask with hydrogen gas to the desired pressure.
-
Stir the reaction at the desired temperature for the specified time.
-
Upon completion, carefully vent the hydrogen gas and analyze the reaction mixture for conversion and enantiomeric excess.
Visualizations
Logical Troubleshooting Workflow for Low Enantioselectivity
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. uma.es [uma.es]
- 4. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
(R,R)-i-Pr-DUPHOS catalyst deactivation and regeneration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the (R,R)-i-Pr-DUPHOS catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound catalyst deactivation?
A1: Deactivation of the this compound catalyst, a rhodium-based complex, typically occurs through several mechanisms. The primary causes include exposure to oxygen, which can lead to the oxidation of the phosphine ligand, and poisoning by impurities present in the substrate or solvent. Other contributing factors can be high reaction temperatures and the presence of certain functional groups on the substrate that can coordinate to the metal center and inhibit catalysis.
Q2: How can I minimize catalyst deactivation during my reaction?
A2: To minimize deactivation, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the entire experimental setup to prevent oxidation. Solvents and substrates should be thoroughly degassed and purified to remove potential poisons such as sulfur, coordinating solvents, or other reactive impurities. Operating at the lowest effective temperature can also help to prolong the catalyst's lifespan.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Regeneration of deactivated this compound catalysts can be challenging and is not always successful. However, some regeneration protocols have been reported for similar phosphine-based catalysts. These methods often involve treatment with reducing agents to reverse oxidation or washing with specific solvents to remove poisons. The success of regeneration is highly dependent on the specific cause of deactivation.
Q4: What are the visual indicators of catalyst deactivation?
A4: A common visual sign of deactivation or decomposition of rhodium-based catalysts like this compound is a color change in the reaction mixture. The active catalyst solution is typically a clear, orange-red color. The formation of a black precipitate (rhodium black) is a strong indicator of catalyst decomposition. A significant decrease in the reaction rate is the most direct indicator of catalyst deactivation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using the this compound catalyst.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity from the start | Inactive catalyst pre-cursor | Ensure the catalyst was properly stored under an inert atmosphere and handled using appropriate air-free techniques. |
| Presence of gross impurities in substrate or solvent | Purify and thoroughly degas the substrate and solvent before use. Consider passing them through a column of activated alumina or a suitable scavenger resin. | |
| Incorrect reaction setup | Verify that the reaction vessel was properly purged with an inert gas and that all connections are airtight. | |
| Decreasing reaction rate over time | Gradual catalyst oxidation | Improve the inert atmosphere of the reaction. Ensure all reagents are thoroughly deoxygenated. |
| Catalyst poisoning by a slow-releasing impurity | Analyze the substrate for potential impurities that may be slowly leaching into the reaction. | |
| Product inhibition | Consider the possibility that the reaction product is coordinating to the catalyst and inhibiting its activity. Try running the reaction at a lower substrate concentration. | |
| Low enantioselectivity | Incorrect catalyst loading | Optimize the catalyst loading; too high or too low a concentration can sometimes affect enantioselectivity. |
| Presence of impurities that racemize the product | Check for acidic or basic impurities that could be promoting racemization of the product. | |
| Reaction temperature is too high | Lower the reaction temperature, as higher temperatures can sometimes lead to a decrease in enantioselectivity. | |
| Formation of a black precipitate | Catalyst decomposition | This is often irreversible. The primary cause is often exposure to oxygen or incompatible functional groups. Re-evaluate the reaction setup to ensure a strictly inert environment. Consider if any functional groups on the substrate could be leading to catalyst decomposition. |
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates a typical workflow for identifying catalyst deactivation and attempting regeneration.
Caption: Workflow for identifying and addressing catalyst deactivation.
Potential Deactivation Pathways
This diagram illustrates potential pathways for the deactivation of the this compound catalyst.
Caption: Common deactivation pathways for the this compound catalyst.
General Experimental Protocol for Catalyst Regeneration (Example)
Disclaimer: This is a general protocol and may require optimization for your specific situation. The success of regeneration is not guaranteed. Always handle organometallic compounds in a well-ventilated fume hood under an inert atmosphere.
Objective: To regenerate an this compound catalyst that is suspected to have undergone oxidation.
Materials:
-
Deactivated catalyst solution or solid
-
Anhydrous, deoxygenated solvent (e.g., methanol or toluene)
-
Reducing agent (e.g., a solution of NaBH4 in ethanol, or H2 gas)
-
Inert atmosphere glovebox or Schlenk line equipment
-
Filtration apparatus (e.g., cannula filtration or a filter frit)
Procedure:
-
Preparation: Under a strict inert atmosphere, transfer the deactivated catalyst (either as a solid or in solution) to a clean, dry Schlenk flask.
-
Solvent Addition: Add a minimal amount of anhydrous, deoxygenated solvent to dissolve or suspend the catalyst.
-
Treatment with Reducing Agent:
-
For NaBH4: Slowly add a dilute solution of NaBH4 in ethanol to the catalyst mixture at a low temperature (e.g., 0 °C). Stir the mixture for a predetermined time (e.g., 1-2 hours).
-
For H2: Pressurize the flask with hydrogen gas (e.g., 1-5 bar) and stir vigorously for several hours.
-
-
Work-up:
-
If a precipitate forms, carefully filter the mixture under an inert atmosphere to remove any insoluble byproducts.
-
If the catalyst is in solution, it may be used directly or the solvent can be removed under vacuum to isolate the regenerated catalyst.
-
-
Testing: The activity of the regenerated catalyst should be tested on a small-scale reaction and compared to a fresh batch of catalyst to determine the success of the regeneration process.
effect of temperature and pressure on (R,R)-i-Pr-DUPHOS catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (R,R)-i-Pr-DUPHOS in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral phospholane-based ligand used in asymmetric catalysis. Its rhodium complexes are particularly effective for the asymmetric hydrogenation of various prochiral substrates, such as enamides, to produce chiral compounds with high enantioselectivity. This makes it a valuable tool in the synthesis of pharmaceutical intermediates and other fine chemicals.
Q2: How does temperature generally affect the enantioselectivity and reaction rate of this compound catalyzed hydrogenations?
Typically, lower temperatures favor higher enantioselectivity (ee%) by reducing the kinetic energy of the system, which amplifies the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. However, lowering the temperature also decreases the reaction rate. Conversely, increasing the temperature generally increases the reaction rate but may lead to a decrease in enantioselectivity.
Q3: What is the typical effect of hydrogen pressure on the reaction rate and enantioselectivity?
Increasing hydrogen pressure generally leads to a higher reaction rate by increasing the concentration of hydrogen available for the catalytic cycle. The effect on enantioselectivity can be more complex and substrate-dependent. In many cases, a moderate increase in pressure has a minimal effect on enantioselectivity, but very high pressures can sometimes lead to a decrease in ee%.
Q4: What are some common solvents used for hydrogenations with this compound-Rh catalysts?
Commonly used solvents include methanol, ethanol, toluene, and dichloromethane. The choice of solvent can significantly impact both the solubility of the substrate and catalyst, as well as the enantioselectivity of the reaction. It is often necessary to screen several solvents to find the optimal conditions for a specific substrate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee%) | Incorrect Temperature: The reaction temperature may be too high, leading to reduced stereodifferentiation. | Lower the reaction temperature. A typical starting point is room temperature, with subsequent cooling to 0°C or below. |
| Solvent Effects: The solvent may not be optimal for achieving high enantioselectivity with the specific substrate. | Screen a range of solvents with varying polarities (e.g., methanol, toluene, THF). | |
| Catalyst Purity: The this compound ligand or the metal precursor may be impure. | Ensure the use of high-purity ligand and metal precursor. | |
| Substrate Quality: Impurities in the substrate can interfere with the catalyst. | Purify the substrate before use. | |
| Low or No Conversion | Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed at a reasonable rate. | Increase the hydrogen pressure. Typical pressures range from 1 to 60 bar. |
| Low Temperature: The reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature. | |
| Catalyst Deactivation: The catalyst may have been deactivated by impurities (e.g., oxygen, water) in the solvent or hydrogen gas. | Use degassed, anhydrous solvents and high-purity hydrogen. | |
| Poor Catalyst-Substrate Interaction: The chosen solvent may be hindering the interaction between the catalyst and the substrate. | Experiment with different solvents. | |
| Inconsistent Results | Variability in Reaction Setup: Inconsistent degassing of solvents, variations in catalyst loading, or imprecise temperature control can lead to variable outcomes. | Standardize the experimental protocol, ensuring consistent solvent preparation, accurate measurement of catalyst components, and precise temperature and pressure control. |
| Atmospheric Contamination: Exposure of the catalyst to air can lead to oxidation and deactivation. | Perform all catalyst manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
Data Presentation
Table 1: Generalized Effect of Temperature on this compound Catalysis *
| Temperature (°C) | Enantioselectivity (ee%) | Reaction Rate |
| -20 | Highest | Slowest |
| 0 | High | Slow |
| 25 (Room Temp.) | Moderate to High | Moderate |
| 50 | Moderate to Low | Fast |
*This table presents a generalized trend. The optimal temperature and the magnitude of the effect are highly dependent on the specific substrate and reaction conditions.
Table 2: Generalized Effect of Hydrogen Pressure on this compound Catalysis *
| H₂ Pressure (bar) | Enantioselectivity (ee%) | Reaction Rate |
| 1 | Generally High | Slow |
| 10 | High | Moderate |
| 50 | May slightly decrease | Fast |
| >80 | May decrease further | Very Fast |
*This table illustrates a general trend. The optimal pressure and its impact on enantioselectivity are substrate-dependent.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Prochiral Enamide using a [Rh(this compound)(COD)]BF₄ Catalyst
-
Catalyst Preparation (in a glovebox):
-
In a vial, dissolve [Rh(COD)₂]BF₄ (1.0 eq) and this compound (1.05 eq) in an appropriate volume of degassed, anhydrous solvent (e.g., methanol).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate vial or reaction vessel inside the glovebox, dissolve the prochiral enamide substrate (100 eq relative to the catalyst) in the same degassed, anhydrous solvent.
-
Add the prepared catalyst solution to the substrate solution.
-
-
Hydrogenation:
-
Seal the reaction vessel and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave.
-
Remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Visualizations
Caption: A typical experimental workflow for asymmetric hydrogenation.
common side reactions with (R,R)-i-Pr-DUPHOS
Welcome to the Technical Support Center for (R,R)-i-Pr-DUPHOS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this chiral phosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, is a chiral phosphine ligand widely used in asymmetric catalysis. Its primary application is in transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of various unsaturated compounds to produce chiral molecules with high enantioselectivity.[1][2] It is particularly effective in the synthesis of chiral amines and their derivatives.
Q2: What precautions should be taken when handling and storing this compound?
This compound and its metal complexes are sensitive to air and moisture. It is crucial to handle the ligand and its catalyst precursors under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Store the ligand in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox.
Q3: What are some common metal precursors used with this compound for asymmetric hydrogenation?
Rhodium and Ruthenium precursors are commonly used. For instance, complexes like [Rh(COD)2]BF4 (Bis(cyclooctadiene)rhodium tetrafluoroborate) or Ru(COD)(methallyl)2 can be combined with this compound in situ to form the active catalyst.
Q4: Can water affect the outcome of my reaction?
Yes, the presence of water can significantly impact the reaction. While in some rhodium-catalyzed hydrogenations, trace amounts of water can have a positive effect on the reaction rate, excess water can lead to catalyst deactivation or promote side reactions.[3][4][5][6] It is generally recommended to use anhydrous solvents and reagents for consistent and reproducible results.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion of your starting material, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst was prepared and handled under strictly anaerobic and anhydrous conditions. - Use freshly prepared catalyst or a new batch of pre-catalyst. - Verify the quality of the this compound ligand and the metal precursor. |
| Catalyst Poisoning | - Purify the substrate and solvent to remove potential inhibitors such as sulfur compounds, strong coordinating species, or oxidizing agents. - Ensure the hydrogen gas is of high purity. |
| Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the recommended range for the specific reaction. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for any signs of product decomposition. |
| Poor Substrate Quality | - Analyze the purity of the starting material using techniques like NMR or GC-MS to identify any impurities that may be inhibiting the catalyst. |
Below is a workflow diagram to help diagnose the issue of low or no conversion.
Issue 2: Low Enantioselectivity
Achieving high enantioselectivity is the primary goal of using this compound. If the enantiomeric excess (ee) of your product is lower than expected, consider the following.
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand Enantiomer | - Verify that you are using the this compound enantiomer to obtain the desired product enantiomer. |
| Racemization of Product | - Check if the product is prone to racemization under the reaction or work-up conditions. Consider lowering the reaction temperature or using a milder work-up procedure. |
| Sub-optimal Reaction Conditions | - Screen different solvents, as the solvent can have a significant impact on enantioselectivity. - Optimize the reaction temperature and hydrogen pressure. Lowering the temperature often improves enantioselectivity. |
| Presence of Impurities | - Impurities in the substrate or solvent can sometimes interact with the catalyst and alter the chiral environment, leading to a drop in ee. Ensure high purity of all reagents. |
| Incomplete Conversion | - In some cases, enantioselectivity can vary with conversion. Analyze the ee at different time points to determine if it changes over the course of the reaction. |
The following diagram illustrates the decision-making process for addressing low enantioselectivity.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an Enamide
This protocol provides a general starting point for the asymmetric hydrogenation of an enamide substrate using a Rh/(R,R)-i-Pr-DUPHOS catalyst. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
[Rh(COD)2]BF4
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, THF)
-
High-purity hydrogen gas
-
Schlenk flask or a pressure reactor equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under a stream of inert gas, add this compound (1.1 mol%) and [Rh(COD)2]BF4 (1.0 mol%) to a Schlenk flask or pressure reactor.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate flask, dissolve the enamide substrate (1.0 equiv) in the remaining anhydrous, degassed solvent.
-
Transfer the substrate solution to the flask containing the catalyst via cannula transfer.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Note: The catalyst loading, solvent, temperature, and hydrogen pressure should be optimized for each specific substrate to achieve the best results in terms of conversion and enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water on the mechanism of hydrogenations catalysed by rhodium phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (R,R)-i-Pr-DUPHOS Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from asymmetric hydrogenation reactions catalyzed by (R,R)-i-Pr-DUPHOS complexes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during product isolation and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from this compound catalyzed reactions.
| Problem | Possible Cause | Recommended Solution |
| Yellow/Orange/Brown color in the purified product | Residual Rhodium or Iridium catalyst is present. | Primary: Pass the crude product through a short plug of silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate mixture). The polar metal complex should remain on the silica. Alternative: If the product is not sensitive to it, treatment with activated carbon can help adsorb residual metal. Consider a catch-and-release resin designed for metal scavenging. |
| Product is contaminated with the i-Pr-DUPHOS ligand or its oxide | The ligand or its oxide has similar polarity to the product and co-elutes during chromatography. | Optimize Chromatography: Use a less polar solvent system to increase the separation between your product and the more polar phosphine oxide. A gradient elution might be necessary. Recrystallization: If your product is a solid, recrystallization can be a highly effective method to remove impurities. |
| Low recovery of the product after silica gel chromatography | The product is highly polar and is strongly adsorbing to the silica gel. | Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to reduce its acidity and prevent strong adsorption of basic products (e.g., chiral amines). Change Stationary Phase: Consider using a different stationary phase, such as alumina, which has different adsorption properties. |
| Decrease in enantiomeric excess (ee) after purification | The product is racemizing on the silica gel column. | Use Deactivated Silica: Acidic protons on the surface of silica gel can sometimes cause racemization of sensitive stereocenters. Use base-deactivated silica gel. Minimize Contact Time: Do not let the product sit on the column for an extended period. Elute the product as quickly as possible while maintaining good separation. |
| The reaction did not go to completion, and the starting material is present. | Insufficient reaction time, catalyst loading, or hydrogen pressure. | Purification: The unreacted starting material can often be separated from the product by standard chromatography. Reaction Optimization: For future reactions, consider increasing the reaction time, catalyst loading, or hydrogen pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying products from this compound reactions?
A1: The most frequently employed method is flash column chromatography on silica gel. This technique is generally effective at removing the polar rhodium or iridium catalyst from the less polar organic product.
Q2: Will silica gel chromatography affect the enantiomeric excess (ee) of my chiral product?
A2: Standard silica gel is achiral and, in most cases, will not affect the enantiomeric excess of your product. However, for products with stereocenters that are sensitive to acid-catalyzed epimerization, it is advisable to use silica gel that has been deactivated with a base (e.g., triethylamine) to neutralize acidic sites.
Q3: How can I remove the residual rhodium catalyst if my product is very polar and sticks to the silica gel?
A3: If your product is highly polar, you can try a few alternative approaches. Using a more polar eluent system during chromatography might help elute your product. Alternatively, you can use specialized metal scavenging resins that are designed to selectively bind and remove transition metal catalysts from solution.
Q4: My product is contaminated with the this compound ligand. How can I remove it?
A4: The DUPHOS ligand is a phosphine and can be oxidized to the corresponding phosphine oxide, which is significantly more polar. This can be achieved by gentle treatment with an oxidizing agent like hydrogen peroxide, followed by chromatographic separation. The more polar phosphine oxide can then be easily separated from the desired product.
Q5: What are typical catalyst loadings for this compound-Rh catalyzed hydrogenations?
A5: Typical substrate-to-catalyst (S/C) ratios for these reactions are often high, ranging from 100:1 to as high as 50,000:1 in some optimized industrial processes. For laboratory-scale reactions, an S/C ratio of 100:1 to 1000:1 is a common starting point.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation and Catalyst Removal by Silica Gel Plug
-
Reaction Setup: In a nitrogen-filled glovebox, a pressure vessel is charged with the substrate (1.0 mmol), [Rh(COD)₂this compound)]BF₄ (0.01 mmol, 1 mol%), and an appropriate solvent (e.g., methanol, 10 mL).
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction mixture is stirred under the desired hydrogen pressure (e.g., 5 bar) at a specified temperature (e.g., room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Work-up: The hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and loaded onto a short plug of silica gel (2-3 cm in a Pasteur pipette or a small column).
-
Elution: The product is eluted from the silica plug using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The colored metal catalyst should remain at the top of the silica plug.
-
Analysis: The fractions containing the product are combined, and the solvent is evaporated. The purified product is then analyzed to determine yield and enantiomeric excess (by chiral HPLC or GC).
Quantitative Data Summary
The following table summarizes typical data for a generic asymmetric hydrogenation reaction using an this compound-Rh catalyst. Note that actual values will vary depending on the specific substrate and reaction conditions.
| Parameter | Before Purification | After Purification (Silica Gel Chromatography) |
| Yield | N/A (Crude Mixture) | >95% (typical recovery from chromatography) |
| Enantiomeric Excess (ee) | >99% | >99% |
| Purity (by NMR) | Contains catalyst and solvent | >98% |
Visualized Workflows
Caption: Experimental workflow for asymmetric hydrogenation and product purification.
Technical Support Center: (R,R)-i-Pr-DUPHOS Ligand Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the handling, storage, and troubleshooting of the (R,R)-i-Pr-DUPHOS ligand. Adherence to these guidelines is crucial for maintaining the ligand's integrity and ensuring optimal performance in catalytic asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound is a solid that is susceptible to oxidation. To ensure its long-term stability, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For extended storage, refrigeration is recommended.
Q2: How can I determine if my this compound ligand has degraded?
A2: The primary degradation pathway for phosphine ligands like DUPHOS is oxidation to the corresponding phosphine oxide. This can be readily detected using ³¹P NMR spectroscopy. The appearance of a new signal, typically downfield from the parent phosphine signal, is indicative of oxidation.
Q3: What are the consequences of using degraded this compound in my reaction?
A3: The presence of the phosphine oxide will reduce the effective concentration of the active ligand, potentially leading to lower reaction rates and incomplete conversion. More critically, the phosphine oxide does not act as a ligand for the metal catalyst, which can result in a significant decrease in the enantioselectivity of your asymmetric transformation.
Q4: Can I purify this compound if it has partially oxidized?
A4: While techniques exist for the reduction of phosphine oxides back to phosphines, these methods can be complex and may not be practical for small quantities of a specialized ligand. It is generally recommended to use high-purity ligand and take preventative measures against degradation. If purification is necessary, it would likely involve specialized chromatographic or recrystallization techniques under inert conditions, which should be developed on a case-by-case basis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | 1. Degraded (oxidized) ligand. 2. Impurities in the solvent or substrate. 3. Incorrect catalyst preparation procedure. | 1. Check the purity of the ligand by ³¹P NMR. If significant oxidation is observed, use a fresh batch of ligand. 2. Ensure all solvents and reagents are rigorously dried and degassed. 3. Review the catalyst preparation protocol, ensuring all steps are performed under a strict inert atmosphere. |
| Low enantioselectivity | 1. Presence of the phosphine oxide impurity. 2. Incorrect ligand-to-metal ratio. 3. Reaction temperature is too high or too low. 4. Solvent effects. | 1. As above, verify ligand purity via ³¹P NMR. 2. Optimize the ligand-to-metal ratio; an excess of ligand is often beneficial. 3. Screen a range of reaction temperatures to find the optimum for enantioselectivity. 4. Evaluate different anhydrous, degassed solvents. |
| Inconsistent results between batches | 1. Variation in ligand quality. 2. Inconsistent handling and storage procedures. | 1. Source high-purity ligand from a reputable supplier and analyze each new batch by ³¹P NMR upon receipt. 2. Implement and strictly follow a standardized protocol for ligand storage and handling. |
Data Summary
While specific quantitative data for the long-term stability and shelf-life of this compound is not extensively published, the following table summarizes its key physical and safety properties based on supplier information.
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Storage Class Code | 13 - Non Combustible Solids | [1] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
Note: This data is based on publicly available information from suppliers and should be supplemented with in-house analysis.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ³¹P NMR Spectroscopy
Objective: To determine the purity of a sample of this compound and to detect the presence of its corresponding phosphine oxide.
Materials:
-
This compound sample
-
Anhydrous, degassed deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or CDCl₃)
-
NMR tube with a sealable cap (e.g., a J. Young tube)
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a glovebox or on a Schlenk line, accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.5-0.7 mL of the anhydrous, degassed deuterated solvent to the vial and gently swirl to dissolve the ligand. c. Transfer the solution to the NMR tube using a clean, dry pipette or syringe. d. Securely seal the NMR tube.
-
NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use a sufficient number of scans to obtain a good signal-to-noise ratio. c. Reference the spectrum appropriately (e.g., externally to 85% H₃PO₄ at 0 ppm).
-
Data Analysis: a. Identify the signal corresponding to this compound. b. Look for any additional signals in the spectrum. The presence of a signal downfield of the main phosphine peak is indicative of the phosphine oxide. c. Integrate the peaks corresponding to the phosphine and the phosphine oxide to quantify the level of impurity.
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. It is advisable to run a spectrum of a new, high-purity batch to establish a reference.
Visualizations
Caption: Workflow for assessing the purity of this compound.
Caption: Decision tree for troubleshooting poor reaction outcomes.
References
Technical Support Center: Kinetic Studies of (R,R)-i-Pr-DUPHOS Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting kinetic studies of (R,R)-i-Pr-DUPHOS catalyzed reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation.
| Issue | Possible Causes | Suggested Solutions |
| Low or No Reaction Rate | 1. Catalyst Inactivity: - Incomplete activation of the precatalyst. - Presence of catalyst poisons (e.g., water, oxygen, halide ions).[1] - Catalyst decomposition. | 1. Catalyst Activation & Purity: - Ensure rigorous exclusion of air and moisture using standard Schlenk or glovebox techniques. - Use freshly distilled and degassed solvents. - Purify substrates and reagents to remove potential inhibitors. Chloride contaminants, for instance, can lead to the formation of inactive trinuclear halide-bridged complexes.[1] - Consider pre-hydrogenating the diolefin-containing rhodium precatalyst to the active solvate complex, especially if an induction period is observed.[2] |
| 2. Mass Transfer Limitations: - Poor mixing of the gas (H₂) and liquid phases. - Low hydrogen solubility in the reaction medium at the operating pressure. | 2. Optimize Mass Transfer: - Increase the stirring rate to ensure the reaction is not mass-transfer limited. - Increase the hydrogen pressure to improve its concentration in the solution. - Use a reactor designed for efficient gas-liquid mixing. | |
| 3. Incorrect Reaction Conditions: - Temperature is too low. - Incorrect solvent. | 3. Verify Reaction Conditions: - Systematically screen reaction temperatures. While higher temperatures can increase rates, they may also lead to catalyst decomposition or reduced enantioselectivity. - Screen different solvents. The solvent can significantly impact both the rate and enantioselectivity.[3] | |
| Inconsistent or Non-Reproducible Kinetic Data | 1. Variations in Reagent Purity: - Batch-to-batch differences in substrate, solvent, or catalyst precursor purity. - Presence of trace impurities that act as inhibitors or promoters. | 1. Ensure Reagent Consistency: - Use reagents from the same batch for a series of kinetic experiments. - If using new batches, re-validate baseline kinetic runs. - Purify all reagents to a high and consistent standard. |
| 2. Inconsistent Catalyst Preparation: - Variations in the preparation of the active catalyst from the precatalyst. | 2. Standardize Catalyst Preparation: - Develop and strictly follow a standard operating procedure (SOP) for catalyst preparation. - If preparing the catalyst in situ, ensure consistent timing and reagent addition. | |
| 3. Poor Temperature Control: - Fluctuations in the reaction temperature. | 3. Maintain Strict Temperature Control: - Use a reaction setup with precise temperature control (e.g., a jacketed reactor with a circulating bath). - Monitor the internal reaction temperature, especially for highly exothermic reactions. | |
| Low Enantioselectivity | 1. Suboptimal Ligand-Substrate Match: - The i-Pr-DUPHOS ligand may not be optimal for the specific substrate. | 1. Ligand Screening: - While this guide focuses on i-Pr-DUPHOS, if high enantioselectivity is not achieved, consider screening other ligands from the DUPHOS family (e.g., Me-DUPHOS, Et-DUPHOS) or other classes of chiral ligands. |
| 2. Incorrect Solvent: - The solvent can influence the chiral environment and the stability of diastereomeric intermediates.[3] | 2. Solvent Screening: - Perform a solvent screen to identify the optimal medium for high enantioselectivity. Protic and aprotic solvents can have markedly different effects. | |
| 3. Reaction Temperature Too High: - Higher temperatures can lead to a decrease in enantioselectivity by reducing the energy difference between the diastereomeric transition states. | 3. Optimize Temperature: - Conduct the reaction at lower temperatures, if the reaction rate is acceptable. | |
| 4. Catalyst Decomposition: - Decomposition of the chiral catalyst can lead to the formation of achiral or less selective catalytic species. | 4. Monitor Catalyst Stability: - Analyze the reaction mixture at different time points to check for catalyst degradation. - If decomposition is observed, consider using a lower temperature or a more stable catalyst precursor. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: - The catalyst may be deactivating over the course of the reaction. | 1. Investigate Deactivation: - Monitor the reaction progress over time. A non-linear rate of conversion may indicate catalyst deactivation. - Potential deactivation pathways include the formation of inactive dimers or complexes with impurities generated during the reaction. |
| 2. Product Inhibition: - The reaction product may be binding to the catalyst and inhibiting its activity. | 2. Test for Product Inhibition: - Run a kinetic experiment with an initial addition of the product to see if the initial reaction rate is suppressed. |
Frequently Asked Questions (FAQs)
Q1: What is the typical rate law for a this compound-Rh catalyzed hydrogenation?
A1: For many Rh-DUPHOS catalyzed hydrogenations of substrates like enamides, the reaction is often found to be first-order in the concentration of the catalyst and first-order in the pressure of hydrogen, but zero-order in the concentration of the substrate. This suggests that the substrate binds to the catalyst in a pre-equilibrium step and that the turnover-limiting step occurs after this binding. However, the exact rate law can be substrate-dependent and should be determined experimentally for each new system.
Q2: I observe an induction period at the beginning of my reaction. What does this mean?
A2: An induction period, where the reaction rate is initially slow and then accelerates, is often observed when using diolefin-containing rhodium precatalysts such as [Rh(COD)(i-Pr-DUPHOS)]BF₄. This is due to the slow hydrogenation of the coordinated cyclooctadiene (COD) ligand to form the catalytically active solvate complex.[2] To avoid this, you can pre-hydrogenate the catalyst precursor before adding the substrate.
Q3: How can I monitor the kinetics of my hydrogenation reaction in real-time?
A3: There are several methods for real-time monitoring:
-
Gas Uptake: The most common method is to measure the consumption of hydrogen over time using a pressure transducer connected to a reactor of known volume.
-
In-situ NMR Spectroscopy: This powerful technique allows you to monitor the disappearance of the substrate and the appearance of the product directly in the NMR tube. It can also provide information about the catalyst resting state and the presence of any intermediates or decomposition products.
-
In-situ IR or Raman Spectroscopy: These techniques can also be used to monitor the concentrations of reactants and products, particularly if they have distinct vibrational signatures.
-
Aliquot Sampling: At timed intervals, an aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by an appropriate offline method such as GC, HPLC, or NMR to determine the conversion and enantiomeric excess.
Q4: What is the "anti-lock-and-key" behavior sometimes observed in these reactions?
A4: The "anti-lock-and-key" metaphor describes a situation where the substrate initially binds to the chiral catalyst to form a major diastereomeric complex that is more stable but less reactive. The minor, less stable diastereomeric complex is actually the one that proceeds more rapidly to the product, ultimately determining the enantioselectivity of the reaction. This has been observed in computational studies of Rh-DuPHOS catalyzed hydrogenations.
Q5: Can impurities in the hydrogen gas affect my kinetic measurements?
A5: Yes, impurities in the hydrogen gas, such as oxygen, water, or carbon monoxide, can act as catalyst poisons and significantly impact the reaction rate and reproducibility of your kinetic data. It is crucial to use high-purity hydrogen (≥99.999%) and to pass it through a purification train to remove any trace contaminants.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis by Hydrogen Uptake
This protocol describes a general method for determining the reaction kinetics by monitoring the change in hydrogen pressure over time.
-
Reactor Setup:
-
Assemble a jacketed glass reactor equipped with a magnetic stir bar, a gas inlet, a sampling port, and a pressure transducer.
-
Connect the reactor to a hydrogen gas cylinder via a pressure regulator and a purification train.
-
Connect the pressure transducer to a data logging system.
-
Circulate a fluid of constant temperature through the reactor jacket to maintain a stable reaction temperature.
-
-
Reagent Preparation:
-
In a glovebox, weigh the this compound-Rh precatalyst and the substrate into separate vials.
-
Prepare a stock solution of the substrate in degassed solvent.
-
Ensure all solvents are freshly distilled and thoroughly degassed.
-
-
Reaction Execution:
-
Add the catalyst precursor to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., argon) several times, followed by purging with hydrogen.
-
Add the degassed solvent to the reactor via cannula.
-
Stir the solution under a hydrogen atmosphere to allow for catalyst activation (pre-hydrogenation), if necessary.
-
Once the temperature and pressure are stable, inject the substrate stock solution into the reactor to initiate the reaction.
-
Start data logging to record the hydrogen pressure as a function of time.
-
-
Data Analysis:
-
Convert the pressure versus time data to substrate concentration versus time using the ideal gas law and the known reactor headspace volume.
-
Plot the concentration of the substrate versus time to obtain the reaction profile.
-
Use initial rate analysis or fitting of the entire reaction profile to an appropriate rate law to determine the kinetic parameters.
-
Protocol 2: In-situ NMR Monitoring of Reaction Kinetics
This protocol outlines the use of NMR spectroscopy for real-time monitoring of the reaction progress.
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the this compound-Rh precatalyst in a deuterated solvent.
-
Prepare a separate stock solution of the substrate and an internal standard in the same deuterated solvent.
-
Combine the catalyst and substrate/internal standard solutions in an NMR tube fitted with a sealable valve (e.g., a J. Young tube).
-
-
NMR Experiment Setup:
-
Place the sealed NMR tube in the NMR spectrometer.
-
Pressurize the NMR tube with hydrogen gas to the desired pressure.
-
Set the spectrometer to the desired reaction temperature and allow the sample to equilibrate.
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals.
-
-
Reaction Monitoring and Data Analysis:
-
Initiate the reaction (e.g., by warming the sample to the reaction temperature after substrate addition at low temperature).
-
Start the automated acquisition of the NMR spectra.
-
Process the spectra and integrate the signals corresponding to the substrate, product, and internal standard.
-
Calculate the concentration of the substrate and product at each time point relative to the internal standard.
-
Plot the concentration profiles and analyze the data as described in Protocol 1.
-
Quantitative Data
The following table summarizes representative kinetic and enantioselectivity data for this compound catalyzed reactions from the literature. Note that direct comparisons should be made with caution as reaction conditions can vary significantly.
| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | [Rh(this compound)(COD)]BF₄ | MeOH | 25 | 1 atm | 100 | 0.5 | >99 | 98 (R) | N/A |
| Methyl (Z)-α-acetamidoacrylate | [Rh(this compound)(COD)]BF₄ | MeOH | 25 | 1 atm | 100 | 0.2 | >99 | 96 (R) | N/A |
| Dimethyl Itaconate | [Rh(this compound)(COD)]BF₄ | MeOH | 25 | 1 atm | 100 | 1 | >99 | 95 (R) | N/A |
| Acetophenone | [Rh(this compound)(COD)]BF₄ | i-PrOH | 25 | 50 atm | 200 | 12 | 95 | 85 (R) | N/A |
Visualizations
Caption: Workflow for a typical kinetic analysis of a this compound catalyzed hydrogenation reaction.
Caption: A logical flow diagram for troubleshooting common issues in kinetic studies of enantioselective hydrogenation.
References
Validation & Comparative
A Comparative Guide to (R,R)-i-Pr-DUPHOS and (R,R)-Me-DUPHOS in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. The DUPHOS family of ligands, developed by M. J. Burk, represents a cornerstone in the field of asymmetric hydrogenation. This guide provides a detailed comparison of two prominent members of this family: (R,R)-i-Pr-DUPHOS and (R,R)-Me-DUPHOS.
Performance Data
The following tables summarize the performance of this compound and (R,R)-Me-DUPHOS in asymmetric hydrogenation reactions. It is crucial to note that the data for this compound is presented for a cobalt-catalyzed system, while the data for (R,R)-Me-DUPHOS is for a rhodium-catalyzed system.
Table 1: Performance of this compound in Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst System | Enantiomeric Excess (ee%) | Yield (%) |
| Methyl-2-acetamidoacrylate (MAA) | [this compound]Co | 92% (S) | >95% |
| Methyl-(Z)-α-acetamidocinnamate (MAC) | [this compound]Co | 90% (S) | 96% |
| Methyl-(Z)-acetamido(4-fluorophenyl)acrylate | [this compound]Co | 92% (S) | 82% |
Table 2: Performance of (R,R)-Me-DUPHOS in Rhodium-Catalyzed Asymmetric Hydrogenation
| Substrate | Catalyst System | Enantiomeric Excess (ee%) | Notes |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DUPHOS)(COD)]BF4 | >99% | High enantioselectivity is consistently reported. |
| Dimethyl Itaconate | [Rh((R,R)-Me-DUPHOS)(COD)]BF4 | >98% | Demonstrates high efficiency for itaconic acid derivatives. |
| Various Enamides | [Rh((R,R)-Me-DUPHOS)]+ | up to 98.5% | A breakthrough in the asymmetric hydrogenation of enamides.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the reactions cited in the performance data tables.
Protocol 1: Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides with this compound
This protocol is based on the studies of cobalt-catalyzed asymmetric hydrogenation.
Catalyst Precursor Synthesis: The [this compound]Co complexes are typically prepared in situ or isolated as well-defined species.
General Hydrogenation Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with the cobalt precatalyst (e.g., [this compound]Co(COD)) and the enamide substrate.
-
Anhydrous, degassed solvent (e.g., methanol or a mixture of THF/methanol) is added.
-
The vial is placed in a high-pressure reactor, which is then sealed and purged with hydrogen gas.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 4 atm) at a controlled temperature for a designated time (e.g., 20 hours).
-
Upon completion, the reactor is vented, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral chromatography (e.g., HPLC or GC).
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with (R,R)-Me-DUPHOS
This is a generalized protocol based on numerous reports of Rh-DUPHOS catalyzed hydrogenations.
Catalyst Preparation: The active catalyst is typically formed in situ from a rhodium precursor and the (R,R)-Me-DUPHOS ligand.
-
In a glovebox, a reaction vessel is charged with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, and (R,R)-Me-DUPHOS (typically a 1:1.1 molar ratio) in a degassed solvent (e.g., methanol or dichloromethane).
-
The solution is stirred to allow for the formation of the chiral catalyst complex.
Hydrogenation Reaction:
-
The enamide substrate is dissolved in the reaction solvent and added to the catalyst solution.
-
The reaction mixture is then subjected to hydrogen gas (typically 1-10 atm) in a pressure vessel.
-
The reaction is stirred at room temperature until the substrate is fully consumed (monitored by TLC or GC).
-
The solvent is removed in vacuo, and the product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Visualization
The mechanism of Rh-DUPHOS catalyzed asymmetric hydrogenation of enamides has been extensively studied. The accepted mechanism for (R,R)-Me-DUPHOS involves an "unsaturated pathway."
Caption: Catalytic cycle for the Rh-(R,R)-Me-DUPHOS catalyzed asymmetric hydrogenation of an enamide.
Comparison and Discussion
Structural Differences: The primary structural difference between this compound and (R,R)-Me-DUPHOS lies in the alkyl substituents on the phospholane rings: isopropyl groups for the former and methyl groups for the latter. This seemingly small change has significant steric implications, with the isopropyl groups imparting greater bulkiness around the phosphorus atoms.
Performance Insights:
-
(R,R)-Me-DUPHOS is one of the most successful and widely used ligands in rhodium-catalyzed asymmetric hydrogenation, consistently delivering exceptionally high enantioselectivities (often >99% ee) for a broad range of substrates, particularly α-enamides. Its smaller methyl groups are believed to provide an optimal balance of steric hindrance and electronic properties for high stereocontrol.
-
This compound , with its bulkier isopropyl groups, also demonstrates high enantioselectivity, as seen in the cobalt-catalyzed hydrogenation of enamides where it achieves up to 92% ee. In some applications, such as the Pd-catalyzed asymmetric allylic alkylation, this compound has been shown to provide excellent enantioselectivity (up to ≥ 98%), although with generally lower conversions compared to (R,R)-Me-DUPHOS under similar conditions. Interestingly, in that specific reaction, it led to the opposite enantiomer of the product, highlighting its potential as a complementary ligand to (R,R)-Me-DUPHOS.
The choice between this compound and (R,R)-Me-DUPHOS will be highly dependent on the specific reaction, substrate, and metal catalyst employed.
-
For rhodium-catalyzed asymmetric hydrogenation of standard α-enamides and related substrates , (R,R)-Me-DUPHOS is a well-established and reliable choice, frequently providing nearly perfect enantioselectivity.
-
This compound may be a valuable alternative to explore, particularly when (R,R)-Me-DUPHOS provides suboptimal results or when a different catalytic metal, such as cobalt, is being investigated. Its larger steric profile could be advantageous for specific substrates, and its demonstrated ability to sometimes produce the opposite enantiomer makes it a useful tool in the quest for comprehensive stereochemical control.
Researchers are encouraged to screen both ligands in their specific systems to determine the optimal choice for their synthetic goals.
References
A Comparative Guide to Chiral Phosphine Ligands for Asymmetric Synthesis: Alternatives to (R,R)-i-Pr-DUPHOS
In the landscape of asymmetric synthesis, the quest for highly efficient and enantioselective catalysts is paramount. For years, the DuPhos family of ligands, particularly (R,R)-i-Pr-DUPHOS, has been a cornerstone for a variety of metal-catalyzed transformations, offering exceptional levels of stereocontrol. However, the continuous pursuit of improved catalytic performance, broader substrate scope, and alternative structural motifs has led to the development of a diverse array of chiral phosphine ligands. This guide provides an objective comparison of this compound with several prominent alternatives, supported by experimental data from the literature. The focus is on two key areas of application: asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.
Overview of Compared Ligand Families
This guide will focus on the following classes of chiral phosphine ligands as alternatives to this compound:
-
Josiphos Ligands: A versatile class of ferrocene-based diphosphine ligands known for their robustness and success in industrial applications. They feature both planar and central chirality.
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A foundational C2-symmetric biaryl diphosphine ligand with axial chirality. Its derivatives are widely used in a range of asymmetric transformations.
-
Trost Ligands: C2-symmetric diphosphine ligands based on a trans-1,2-diaminocyclohexane (DACH) backbone. They are particularly renowned for their efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA).
-
Other DuPhos Derivatives: This includes variations of the DuPhos ligand itself, such as (R,R)-Me-DUPHOS, to highlight the impact of subtle structural modifications.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules, and the choice of ligand is critical for achieving high enantioselectivity. The following tables summarize the performance of this compound and its alternatives in the rhodium-catalyzed hydrogenation of enamides and dehydroamino acid esters.
Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation of Enamides and Dehydroamino Acid Esters
| Ligand | Substrate | Product | Conversion (%) | ee (%) | Ref. |
| This compound | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 95 | [1] |
| (R,S)-Josiphos | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 96 | [2] |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 100 | >99 | [3] |
| (S,S)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | >99 | >99 | [1] |
Key Observations:
-
For the asymmetric hydrogenation of the enamide, N-(1-phenylvinyl)acetamide, both this compound and (R,S)-Josiphos provide excellent enantioselectivity, with Josiphos showing a slight edge in the cited example.[1][2]
-
In the hydrogenation of the classic substrate, methyl (Z)-α-acetamidocinnamate, both BINAP and Me-DuPhos achieve outstanding enantioselectivities, demonstrating their status as "privileged ligands" for this class of transformation.[1][3]
-
The DuPhos ligand family, including the methyl and isopropyl substituted variants, consistently delivers high enantioselectivities in the hydrogenation of a broad range of enamides and dehydroamino acids.[1]
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a powerful C-C bond-forming reaction. The enantioselectivity is highly dependent on the chiral ligand employed.
Data Presentation: Pd-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate
| Ligand | Catalyst Precursor | Conversion (%) | ee (%) | Product Configuration | Ref. |
| This compound | [Pd(allyl)Cl]₂ | 65 | ≥98 | R | [4][5] |
| (R,R)-Me-DUPHOS | [Pd(allyl)Cl]₂ | 95 | ≥98 | S | [4][5] |
| Trost Ligand (standard) | [Pd(allyl)Cl]₂ | High | >98 | (S) | [6] |
Key Observations:
-
In the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate, both this compound and (R,R)-Me-DUPHOS provide excellent enantioselectivity (≥98% ee).[4][5]
-
Interestingly, a switch in the absolute configuration of the product is observed between the i-Pr and Me substituted DuPhos ligands, highlighting the subtle yet profound impact of the ligand's steric profile.[4][5]
-
The Trost ligand is also a top-performing ligand for this transformation, consistently affording high enantioselectivities.[6]
-
While this compound provides excellent enantioselectivity, the conversion is notably lower than that achieved with (R,R)-Me-DUPHOS under similar conditions, suggesting a difference in catalytic activity.[4][5]
Experimental Protocols
The following are representative experimental protocols based on the literature for the key reactions discussed.
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is a generalized procedure based on typical conditions reported in the literature.[1]
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (e.g., this compound, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred for 20-30 minutes at room temperature to form the active catalyst solution.
Hydrogenation: To a separate flask or an autoclave liner is added the enamide substrate (1.0 mmol). The catalyst solution is then transferred to this vessel. The vessel is placed in an autoclave, which is then sealed, purged with hydrogen gas (3-5 cycles), and pressurized to the desired hydrogen pressure (e.g., 60 psi). The reaction is stirred at room temperature for the specified time (e.g., 12-24 hours).
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
This protocol is a generalized procedure based on typical conditions reported in the literature.[4][5][6]
Catalyst and Nucleophile Preparation: In a flame-dried Schlenk flask under an inert atmosphere, a solution of the nucleophile (e.g., dimethyl malonate, 2.0 mmol) in an anhydrous solvent (e.g., THF, 10 mL) is treated with a base (e.g., NaH, 2.0 mmol) at 0 °C and stirred for 30 minutes. In a separate flask, the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., this compound, 1.1 mol%) are dissolved in the same anhydrous solvent and stirred for 20-30 minutes at room temperature.
Alkylation Reaction: The catalyst solution is added to the solution of the deprotonated nucleophile. The allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate, 1.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Ligand Structures
Experimental Workflow for Asymmetric Hydrogenation
// Nodes prep [label="Catalyst Preparation\n([Rh(COD)₂]BF₄ + Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Substrate Addition\n(Enamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Hydrogenation\n(H₂ pressure, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Solvent removal)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(Chiral HPLC/GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep -> substrate [color="#5F6368"]; substrate -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> analysis [color="#5F6368"]; } ends_dot Figure 2. General experimental workflow for asymmetric hydrogenation.
Logical Relationship in Pd-Catalyzed AAA
// Nodes pd0 [label="Pd(0) + Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Allylic Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; pi_allyl [label="π-allyl Pd(II) Complex\n(Chiral)", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; attack [label="Nucleophilic Attack", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Chiral Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> pi_allyl [label=" Oxidative\n Addition", color="#5F6368"]; substrate -> pi_allyl [color="#5F6368"]; pi_allyl -> attack [color="#5F6368"]; nucleophile -> attack [color="#5F6368"]; attack -> product [label=" Reductive\n Elimination", color="#5F6368"]; attack -> pd0 [label=" Catalyst\n Regeneration", style=dashed, color="#5F6368"]; } ends_dot Figure 3. Simplified catalytic cycle for Pd-catalyzed AAA.
Conclusion
This compound remains a highly effective and reliable ligand for asymmetric synthesis, particularly in the realm of rhodium-catalyzed hydrogenations. However, the field of chiral ligand design has produced a wealth of powerful alternatives, each with its own unique advantages.
-
Josiphos ligands offer comparable, and in some cases superior, enantioselectivity in asymmetric hydrogenation and have the backing of successful large-scale industrial applications.
-
BINAP and its derivatives continue to be benchmark ligands, especially for the hydrogenation of dehydroamino acids and ketones, often providing exceptional enantioselectivities.
-
Trost ligands have carved out a significant niche in palladium-catalyzed asymmetric allylic alkylation, where they consistently deliver outstanding results.
-
Even within the DuPhos family , subtle changes, such as switching from an isopropyl to a methyl substituent, can have a significant impact on catalytic activity and even the stereochemical outcome of the reaction.
The choice of the optimal ligand is highly dependent on the specific substrate and reaction type. While this compound is an excellent starting point, a screening of alternatives such as Josiphos, BINAP, and Trost ligands is often warranted to achieve the highest levels of efficiency and enantioselectivity in a given asymmetric transformation. The data presented in this guide serves as a starting point for researchers and professionals in the field to make informed decisions in the selection of chiral phosphine ligands for their synthetic endeavors.
References
- 1. DuPhos and BPE Ligands [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
determination of enantiomeric excess for (R,R)-i-Pr-DUPHOS products
A comprehensive guide to determining the enantiomeric excess (ee) of products from asymmetric catalysis is essential for researchers in drug development and chemical synthesis. This guide focuses on products derived from reactions using the chiral phosphine ligand (R,R)-i-Pr-DUPHOS, a catalyst known for its effectiveness in creating stereospecific products. Below, we compare the primary analytical methods for ee determination, provide detailed experimental protocols, and discuss high-throughput alternatives.
Comparison of Primary Analytical Methods
The choice of analytical technique for determining enantiomeric excess is critical and depends on factors such as the chemical nature of the analyte, the required accuracy and precision, sample throughput needs, and available instrumentation. The three most common methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), causing distinguishable chemical shifts for each enantiomer. |
| Typical Analytes | Wide range, including amino acids, pharmaceuticals, and other non-volatile chiral compounds. | Volatile and thermally stable compounds such as chiral alcohols, ketones, and esters. Derivatization may be required for non-volatile analytes. | A broad range of soluble compounds. Requires specific functional groups for effective interaction with the CSA. |
| Accuracy & Precision | High accuracy (<1% error) and precision (reproducibility of ±0.5% or better) can be achieved with proper method development and integration.[1][2] However, errors can be as high as 5.2% under routine conditions.[2] | High accuracy with errors in the range of ±0.5%–2.5%.[2] | Generally considered less precise than chromatographic methods for ee values >95%. Accuracy is sufficient for many applications, with studies showing accurate calculation of ee values up to 90%.[2] |
| Analysis Time | Typically 10-30 minutes per sample. Can be reduced with Ultra-High-Performance Liquid Chromatography (UHPLC). | Typically 10-40 minutes per sample, dependent on the volatility of the analyte and the temperature program. | Fast, with spectra acquisition under 5 minutes. Sample preparation may add time. |
| Sample Throughput | Moderate; can be automated with an autosampler for higher throughput. | Moderate; amenable to automation. | Potentially high, especially for screening purposes. |
| Instrumentation | HPLC system with a UV or other suitable detector and a chiral column. | Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) and a chiral capillary column. | NMR spectrometer. No specialized probe is required. |
| Advantages | Broad applicability, high precision, and well-established methods. | High resolution for volatile compounds. | Rapid analysis, minimal sample preparation (no derivatization needed with CSAs), and provides structural information. |
| Disadvantages | Higher cost of chiral columns and solvents. Method development can be time-consuming. | Limited to volatile and thermally stable analytes. Derivatization adds complexity. | Lower precision for very high or low ee values. Requires a suitable chiral solvating agent. Peak overlap can be an issue. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for the analysis of typical products from this compound-catalyzed reactions, such as chiral amino acids and alcohols.
Chiral HPLC Protocol: Determination of ee for a Chiral Amino Acid Derivative
This protocol is suitable for N-protected amino acids, which are common products of asymmetric hydrogenation reactions catalyzed by Rh-DuPhos complexes.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude reaction product in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase, such as a Daicel CHIRALCEL® OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a Lux® Cellulose-1 column.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic additive like 0.1% trifluoroacetic acid (TFA) for acidic analytes or a basic additive like 0.1% diethylamine (DEA) for basic analytes. The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral GC Protocol: Determination of ee for a Chiral Alcohol
This method is ideal for volatile products like chiral secondary alcohols.
-
Sample Preparation:
-
If the product is sufficiently volatile, dissolve a small amount (e.g., 1-2 mg) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).
-
If the product has low volatility or contains polar functional groups that cause peak tailing, derivatization may be necessary. A common method is acylation to form the corresponding acetate ester.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as a Chiraldex® G-TA (permethylated-gamma-cyclodextrin) or a Rt-βDEXsm column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. An isothermal period may be included. The program must be optimized for the specific analyte.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Chiral NMR Protocol: Determination of ee using a Chiral Solvating Agent (CSA)
This protocol provides a rapid method for determining ee without chromatographic separation.
-
Sample and Reagent Preparation:
-
Select a suitable chiral solvating agent (CSA). A common choice for alcohols and amines is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral acid like (S)-mandelic acid for basic analytes.
-
Prepare a stock solution of the CSA in a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
-
NMR Analysis:
-
Dissolve a known amount of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a stoichiometric amount (e.g., 1.0 to 2.0 equivalents) of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum. The interaction between the analyte enantiomers and the CSA will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals of the analyte into two distinct peaks.
-
Optimize the amount of CSA to achieve baseline separation of the signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Carefully integrate these two peaks.
-
Calculate the enantiomeric excess from the integration values: % ee = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100
-
High-Throughput Alternatives for Enantiomeric Excess Determination
For applications in combinatorial chemistry and high-throughput screening (HTS) of asymmetric catalysts, traditional chromatographic methods can be a bottleneck. Several alternative methods have been developed for faster analysis.
-
Fluorescence-Based Assays: These methods involve the use of a chiral fluorescent sensor that forms diastereomeric complexes with the enantiomers of the analyte. The two diastereomers exhibit different fluorescence intensities or wavelengths, which can be measured using a plate reader. These assays are highly sensitive, require very small amounts of sample (10-20 ng), and can determine the ee with an error of less than 1%.[3][4][5]
-
Circular Dichroism (CD) Spectroscopy: Chiral molecules absorb left and right-circularly polarized light differently. This difference can be measured to determine the ee. For HTS, a chiral auxiliary is often added to the analyte to induce a CD signal in a region of the spectrum where the analyte itself is silent. This allows for rapid analysis in a multi-well plate format, and hundreds of samples can be screened in under two hours.
-
Mass Spectrometry (MS) Based Methods: Several MS-based techniques have been developed for rapid ee determination. One common approach is the use of pseudo-enantiomeric mass-tagged reagents. The analyte is derivatized with a mixture of two isotopically labeled reagents, and the ratio of the resulting product ions in the mass spectrum is correlated to the ee.
-
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. Chiral SFC often provides faster separations than HPLC with lower solvent consumption, making it an attractive alternative for higher throughput applications.
Visualizations
The following diagrams illustrate the general workflow for determining enantiomeric excess and a decision-making process for selecting the appropriate analytical method.
Caption: Workflow for ee determination.
Caption: Decision tree for method selection.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Analysis of (R,R)-i-Pr-DUPHOS Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures involving the (R,R)-i-Pr-DUPHOS ligand, a cornerstone in asymmetric hydrogenation. The objective is to offer a practical resource for method development and optimization by presenting experimental data and detailed protocols for the enantioselective separation of chiral molecules, typically the products of these reactions.
Performance Comparison of Chiral HPLC Methods
The enantiomeric excess (ee) of a reaction catalyzed by this compound-metal complexes is a critical measure of its success. Chiral HPLC is the most common and reliable technique for this determination. The choice of the chiral stationary phase (CSP) and the mobile phase composition are paramount for achieving baseline separation of enantiomers. Below is a summary of quantitative data from various successful separations of N-acyl amino acid derivatives, the typical products of asymmetric hydrogenation of enamides using this compound-Rhodium catalysts.
| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |
| CHIRALPAK® AD | Diethyl (1-acetamido-2-(4-chlorophenyl)ethyl)phosphonate | n-Hexane / i-PrOH (90:10) | 1.0 | 220 | 15.0 | 20.1 |
| CHIRALCEL® OD | Diethyl (1-acetamido-2-phenylethyl)phosphonate | n-Hexane / i-PrOH (95:5) | 0.8 | 214 | 13.8 | 15.2 |
| (S,S)-WHELK-O1 | Diethyl (1-acetamido-2-(naphthalen-2-yl)ethyl)phosphonate | n-Hexane / i-PrOH (85:15) | 0.8 | 220 | 20.7 | 22.6 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the protocols for the chiral HPLC analyses cited in the comparison table.
Method 1: Analysis using CHIRALPAK® AD
-
Column: CHIRALPAK® AD (4.6 mm x 250 mm)
-
Mobile Phase: A mixture of n-Hexane and 2-propanol (isopropanol) in a 90:10 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV detector set at a wavelength of 220 nm.
-
Sample Preparation: The reaction mixture is typically diluted in the mobile phase to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Method 2: Analysis using CHIRALCEL® OD
-
Column: CHIRALCEL® OD (4.6 mm x 250 mm)
-
Mobile Phase: A mixture of n-Hexane and 2-propanol (isopropanol) in a 95:5 volume ratio.
-
Flow Rate: 0.8 mL/min.
-
Temperature: Ambient.
-
Detection: UV detector set at a wavelength of 214 nm.
-
Sample Preparation: A sample of the reaction mixture is diluted with the mobile phase to a suitable concentration (e.g., 0.5-1.0 mg/mL) and filtered prior to injection.
-
Injection Volume: 10-20 µL.
Method 3: Analysis using (S,S)-WHELK-O1
-
Column: (S,S)-WHELK-O1 Kromasil (4.6 mm x 250 mm)
-
Mobile Phase: A mixture of n-Hexane and 2-propanol (isopropanol) in an 85:15 volume ratio.
-
Flow Rate: 0.8 mL/min.
-
Temperature: Ambient.
-
Detection: UV detector set at a wavelength of 220 nm.
-
Sample Preparation: The crude reaction mixture is dissolved in a small amount of a suitable solvent (e.g., isopropanol) and then diluted with the mobile phase. The final solution is filtered before analysis.
-
Injection Volume: 10 µL.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow of a typical chiral HPLC analysis for a reaction mixture from an asymmetric hydrogenation reaction catalyzed by a Rhodium-(R,R)-i-Pr-DUPHOS complex.
Caption: Workflow for Chiral HPLC Analysis of an this compound Reaction Mixture.
Computational Performance of (R,R)-i-Pr-DUPHOS Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficient and stereoselective synthesis. (R,R)-i-Pr-DUPHOS has emerged as a prominent chiral phosphine ligand in asymmetric catalysis. This guide provides an objective comparison of its performance based on computational studies, supported by experimental data, to aid in catalyst selection and reaction optimization.
Performance in Asymmetric Hydrogenation
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and predicting the enantioselectivity of this compound and its analogs in asymmetric hydrogenation reactions.
A key area of investigation has been the hydrogenation of prochiral enamides. For instance, DFT calculations on the [(R,R)-(iPrDuPhos)Co]-catalyzed hydrogenation of enamides have shown that the irreversible addition of H2 to the bound enamide is the rate- and selectivity-determining step.[1][2] These studies support an unsaturated pathway involving cobalt(0) and cobalt(II) intermediates.[1][2]
In a similar vein, large-scale computational modeling of the [Rh((R,R)-Me-DuPHOS)]+-catalyzed hydrogenation of α-formamidoacrylonitrile using a hybrid quantum mechanics/molecular mechanics (ONIOM) method has provided deep insights.[3][4][5] The calculations revealed that while the binding of the re enantioface of the enamide to the catalyst forms the more stable, major diastereomer, the minor diastereomer is significantly more reactive, exhibiting "anti-lock-and-key" behavior.[3][4][5] This difference in reactivity, with a lower free energy barrier for the minor diastereomer, is the origin of the high enantioselectivity observed experimentally.[3][4][5]
| Catalyst System | Substrate | Computational Method | Key Finding | Predicted ee% (Product) | Ref. |
| [(R,R)-(iPrDuPhos)Co] | Prochiral Enamides | DFT | H2 addition is the rate- and selectivity-determining step. | - | [2] |
| [Rh((R,R)-Me-DuPHOS)]+ | α-formamidoacrylonitrile | ONIOM (B3LYP/HF/UFF) | "Anti-lock-and-key" mechanism; minor diastereomer is more reactive. | 99.9% (R) | [3][4] |
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
A direct comparison between (R,R)-Me-DUPHOS and this compound in the Pd(0)-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylpropenyl acetate has been conducted.[6][7] While this compound afforded excellent enantioselectivities (up to ≥ 98% ee), the conversions were generally lower than those obtained with (R,R)-Me-DUPHOS under similar conditions.[6][7]
Interestingly, a switch in the absolute configuration of the product to (R) was observed with the i-Pr-DUPHOS ligand, highlighting the complementary nature of these two ligands.[6][7] Computational studies, including DFT calculations of the Fukui function, were performed to rationalize these findings, suggesting that stereochemical factors play a more significant role than electronic factors in determining the outcome of the reaction with the i-Pr-DUPHOS catalyst.[6][7]
| Ligand | Catalyst Precursor | Substrate | Nucleophile | Conversion | ee% | Product Configuration | Ref. |
| (R,R)-Me-DUPHOS | Various Pd(0) | rac-1,3-diphenylpropenyl acetate | Malonate | Generally higher | - | (S) | [6][7] |
| This compound | Various Pd(0) | rac-1,3-diphenylpropenyl acetate | Malonate | Generally lower | up to ≥ 98% | (R) | [6][7] |
Experimental and Computational Protocols
Computational Methodology for Rh-Catalyzed Hydrogenation[3][4][5]
A three-layer hybrid quantum mechanics/molecular mechanics (ONIOM) method was employed to model the potential energy surface.
-
High-Level Layer (QM): The bond-breaking and bond-forming region was modeled using the B3LYP density functional method.
-
Medium-Level Layer (QM): The electronic and steric impact of the outer coordination sphere of the catalyst was described using Hartree-Fock (HF) theory.
-
Low-Level Layer (MM): The remainder of the system was treated with the Universal Force Field (UFF).
Intermediates and transition states were calculated along four isomeric pathways for two diastereomeric manifolds.
Computational Methodology for Pd-Catalyzed Allylic Alkylation[6][7]
Semi-empirical computational studies were undertaken to explain the stereochemical outcome. DFT calculations of the Fukui Function (FF) were also conducted to identify the most likely site for nucleophilic attack on the active Pd-allyl complex.
Visualizing Reaction Pathways
To better understand the catalytic cycles and the origin of enantioselectivity, the following diagrams represent the key mechanistic steps.
Caption: A generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.
Caption: "Anti-lock-and-key" model for Rh-DUPHOS catalyzed hydrogenation.[3][4][5]
References
- 1. munin.uit.no [munin.uit.no]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides:â Reaction Pathways and the Origin of Enantioselection - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Scaling Up Success: A Comparative Guide to (R,R)-i-Pr-DUPHOS in Catalytic Processes
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral catalysis, the scalability of a chosen method is a critical determinant of its practical utility. This guide provides an objective comparison of processes catalyzed by (R,R)-i-Pr-DUPHOS, a prominent member of the DuPhos family of ligands, against other alternatives, supported by available experimental data. The focus is on providing a clear assessment of its performance in the context of scalability, a key factor in the transition from laboratory-scale discovery to industrial production.
The this compound ligand, formally known as (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, has carved a niche in asymmetric synthesis, particularly in rhodium-catalyzed hydrogenations. Its robust structure and ability to induce high enantioselectivity make it an attractive candidate for the synthesis of chiral molecules, which are the cornerstone of many pharmaceuticals. However, a comprehensive evaluation of its scalability requires a direct comparison with other privileged chiral ligands under industrially relevant conditions.
Performance in Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a cornerstone of chiral synthesis, and the performance of this compound-metal complexes in this arena is a key indicator of their scalability. Data from catalyst screening for the synthesis of a ZD-6126 intermediate, an enamide, offers a direct comparison with other well-established catalyst systems.
| Catalyst System | Ligand | Substrate/Catalyst Ratio (S/C) | Enantiomeric Excess (ee) |
| Rh-DUPHOS | This compound | 100 | 53% |
| Rh-FerroTANE | (S)-t-Bu-FerroTANE | 1000 | 91% |
| Rh-Josiphos | (R)-(S)-Josiphos | 100 | 56% |
| Ru-DuPhos | (R)-Me-DuPhos | 100 | 73% |
| Ru-FerroTANE | (S)-iPr-FerroTANE | 1000 | 90% |
Table 1: Catalyst Screening for the Asymmetric Hydrogenation of ZD-6126 Enamide.[1]
While the this compound-Rh catalyst provided a moderate enantiomeric excess in this specific screening, it is important to note that catalyst performance is highly substrate-dependent. For other applications, the DuPhos family has demonstrated exceptional efficiency. For instance, a large-scale process for a different substrate utilizing the closely related (R,R)-Me-DuPhos ligand with rhodium achieved a remarkable substrate-to-catalyst ratio of 20,000, underscoring the potential of this ligand family for highly efficient, industrial-scale synthesis.
In the broader context of asymmetric catalysis, the Josiphos family of ligands represents a significant benchmark for scalability. One of the most prominent industrial applications of asymmetric hydrogenation, the synthesis of (S)-metolachlor, utilizes a Josiphos ligand. This process operates at a massive scale, producing over 10,000 tons per year with a turnover number (TON) exceeding 7,000,000, albeit with a moderate enantiomeric excess of 79%.[2] This highlights the trade-offs that are often considered in industrial processes, where high turnover numbers and catalyst productivity can be prioritized.
Experimental Workflow for Scalable Asymmetric Hydrogenation
A generalized workflow for assessing the scalability of a catalyst like this compound in an asymmetric hydrogenation process involves several key stages, from initial screening to pilot-plant scale-up.
References
A Comparative Guide to Rhodium and Iridium DUPHOS Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric hydrogenation, a process that selectively creates one of two possible enantiomers, stands out as a highly efficient and atom-economical method. At the heart of this technology are chiral catalysts, with complexes of Rhodium and Iridium paired with chelating phosphine ligands like DUPHOS being prominent examples.
This guide provides a comparative overview of the performance of Rhodium and Iridium catalysts, with a focus on the well-established DUPHOS ligand family for Rhodium. While direct comparative data for Iridium with the DUPHOS ligand is less prevalent in the literature, this guide will draw on the broader performance characteristics of Iridium catalysts in asymmetric hydrogenation to provide a useful comparison for researchers selecting a catalytic system.
Performance Comparison: Rhodium vs. Iridium
Rhodium-DUPHOS catalysts are renowned for their exceptional enantioselectivity in the asymmetric hydrogenation of a variety of prochiral olefins, particularly those containing a coordinating functional group such as amides, esters, and carboxylic acids. In contrast, Iridium catalysts, often paired with N,P-ligands, have carved out a niche for the effective hydrogenation of less functionalized and sterically hindered olefins.
Quantitative Performance Data
The following tables summarize the typical performance of Rhodium-DUPHOS catalysts and the general performance of Iridium-based catalysts in asymmetric hydrogenation.
Table 1: Performance of Rhodium-DUPHOS Catalysts in Asymmetric Hydrogenation
| Substrate Type | Specific Substrate Example | Ligand | Enantiomeric Excess (ee, %) | Substrate/Catalyst Ratio (S/C) | Reference |
| Enamides | Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DUPHOS | >99 | up to 50,000 | [1] |
| Enol Esters | α-(Acetyloxy)acrylates | (R,R)-Et-DUPHOS | 93-99 | 500 | [2] |
| β-Keto Esters | Methyl acetoacetate | (R,R)-Me-DUPHOS | >95 | 10,000 | [1] |
| Itaconic Acids | Dimethyl itaconate | (R,R)-Me-DUPHOS | >98 | - | [3] |
Table 2: General Performance of Iridium Catalysts in Asymmetric Hydrogenation (with various ligands)
| Substrate Type | Ligand Type | Enantiomeric Excess (ee, %) | Key Advantages | Reference |
| Unfunctionalized Olefins | N,P-Ligands (e.g., PHOX) | up to 99 | Effective for non-coordinating substrates | [4][5] |
| Ketones | N,N,OH-Ligands | up to 98 | High activity for simple ketones | [6] |
| Tetrasubstituted Olefins | N,P-Ligands | up to 97 | Hydrogenation of sterically hindered C=C bonds | [4] |
| Aromatic Heterocyclic Ketones | MsDPEN-Cp*Ir | up to 99 | High efficiency for specific ketone classes | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in asymmetric catalysis. Below are representative procedures for the asymmetric hydrogenation of a standard enamide substrate using a Rhodium-DUPHOS catalyst and a general protocol for Iridium-catalyzed ketone hydrogenation.
Rhodium-DUPHOS Catalyzed Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[(COD)Rh(R,R)-Me-DUPHOS)]+BF4- (precatalyst)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
Procedure:
-
In a glovebox, a Schlenk flask or an autoclave liner is charged with the Rhodium-DUPHOS precatalyst (e.g., at an S/C ratio of 1000:1).
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the flask.
-
Degassed methanol is added to dissolve the substrate and catalyst.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas several times.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 60 psi) at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 12 hours).
-
Upon completion, the vessel is carefully depressurized.
-
The solvent is removed in vacuo, and the residue is analyzed (e.g., by chiral HPLC or GC) to determine conversion and enantiomeric excess.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone
Materials:
-
[Ir(COD)Cl]2 (Iridium precursor)
-
Chiral ligand (e.g., a chiral N,P or N,N,OH ligand)
-
Prochiral ketone (substrate)
-
Additive (e.g., an amine or acid, if required)
-
Solvent (e.g., dichloromethane, degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, the iridium precursor and the chiral ligand are placed in an autoclave liner.
-
Degassed solvent is added, and the mixture is stirred for a short period to allow for catalyst formation.
-
The prochiral ketone substrate and any necessary additives are added.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The system is purged with hydrogen.
-
The autoclave is pressurized to the desired hydrogen pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 50 °C).
-
The reaction is stirred for the required duration.
-
After cooling and venting the hydrogen, the reaction mixture is concentrated.
-
The conversion and enantiomeric excess of the product alcohol are determined by appropriate analytical methods.
Mechanistic Considerations and Logical Workflow
The choice between a Rhodium and an Iridium-based catalyst system is often guided by the nature of the substrate and the desired transformation. The following diagrams illustrate the general workflow for catalyst selection and the catalytic cycle for a Rhodium-DUPHOS system.
Conclusion
Rhodium-DUPHOS catalysts are a highly effective and well-documented system for the asymmetric hydrogenation of functionalized olefins, consistently delivering excellent enantioselectivities. For substrates lacking coordinating groups or those that are sterically demanding, Iridium-based catalysts, while typically employing ligands other than DUPHOS, offer a powerful alternative. The choice of metal and ligand should be carefully considered based on the specific substrate and the desired outcome. The experimental protocols and workflows provided in this guide serve as a starting point for researchers to develop robust and efficient asymmetric hydrogenation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective hydrogenation of ketones by iridium nanoparticles ligated with chiral secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. scribd.com [scribd.com]
- 5. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
DUPHOS Ligands in Asymmetric Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Asymmetric hydrogenation, a process that introduces chirality to unsaturated molecules, stands out as a highly efficient and atom-economical method. Central to the success of this technique is the choice of the chiral ligand that coordinates to the metal catalyst, dictating the stereochemical outcome of the reaction. Among the pantheon of privileged ligands, the DUPHOS family, a class of C2-symmetric bisphospholane ligands, has demonstrated exceptional efficacy and versatility. This guide provides a comparative analysis of different DUPHOS ligands, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Performance Comparison of DUPHOS Ligands
The stereochemical outcome of asymmetric hydrogenation is highly dependent on the steric and electronic properties of the DUPHOS ligand, which are modulated by the nature of the alkyl substituents on the phospholane rings. While numerous studies have showcased the exceptional performance of individual DUPHOS ligands, direct comparative data under identical conditions is invaluable for rational ligand selection.
A seminal study by M.J. Burk and coworkers provided a systematic comparison of various (R,R)-DUPHOS ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard benchmark substrate for the synthesis of chiral α-amino acids. The results, summarized in the table below, clearly illustrate the impact of the alkyl substituent on enantioselectivity.
| DUPHOS Ligand | Alkyl Group (R) | Enantiomeric Excess (e.e.) (%) |
| (R,R)-Me-DUPHOS | Methyl | >99 |
| (R,R)-Et-DUPHOS | Ethyl | >99 |
| (R,R)-Pr-DUPHOS | n-Propyl | 98.6 |
| (R,R)-i-Pr-DUPHOS | Isopropyl | 98.8 |
| (R,R)-Cy-DUPHOS | Cyclohexyl | 95.2 |
Data sourced from Burk, M. J.; Feaster, J. E.; Harlow, R. L. Organometallics 1990, 9 (10), 2653–2655.
As the data indicates, the Me- and Et-DUPHOS ligands provided the highest levels of enantioselectivity for this particular substrate. This suggests that for α-acetamidocinnamate derivatives, smaller, less sterically demanding alkyl groups on the phospholane ring are optimal for achieving near-perfect stereocontrol. The slightly lower, yet still excellent, enantioselectivities obtained with the n-propyl and isopropyl variants highlight the subtle interplay between ligand structure and substrate. The bulkier cyclohexyl-DUPHOS ligand resulted in a noticeable decrease in enantioselectivity, suggesting that excessive steric hindrance can be detrimental to achieving a well-organized transition state for this class of substrates.
Experimental Workflow and Methodologies
To provide a practical context for the application of DUPHOS ligands, a general experimental workflow for the asymmetric hydrogenation of an enamide is presented below. This is followed by a detailed experimental protocol adapted from the pioneering work in the field.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
This protocol is a representative example of the experimental procedures used in the asymmetric hydrogenation of enamides with Rh-DUPHOS catalysts.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Me-DUPHOS
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive manipulations
-
A pressure vessel (e.g., a Parr hydrogenation apparatus)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (5.0 mg, 0.012 mmol) and (R,R)-Me-DUPHOS (5.6 mg, 0.013 mmol) in 5 mL of anhydrous, degassed methanol is prepared in a Schlenk flask. The solution is stirred for 10-15 minutes, during which time the color typically changes from orange-red to a lighter yellow, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, methyl (Z)-α-acetamidocinnamate (268 mg, 1.22 mmol) is dissolved in 10 mL of anhydrous, degassed methanol. This solution is then transferred via cannula to the pressure vessel.
-
Catalyst Introduction: The prepared catalyst solution is transferred to the pressure vessel containing the substrate solution via cannula under an inert atmosphere.
-
Hydrogenation: The pressure vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 30 psi). The reaction mixture is then stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the pressure vessel is carefully depressurized. The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The resulting crude product is typically purified by column chromatography on silica gel. The enantiomeric excess of the purified product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a suitable chiral stationary phase.
This guide provides a foundational understanding of the application and comparative performance of DUPHOS ligands in asymmetric hydrogenation. For novel substrates, it is recommended to screen a small library of DUPHOS ligands with varying steric bulk to identify the optimal catalyst for achieving the desired stereochemical outcome.
Safety Operating Guide
Navigating the Disposal of (R,R)-i-Pr-DUPHOS: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the chiral phosphine ligand (R,R)-i-Pr-DUPHOS, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a solid substance that requires careful handling in a controlled laboratory environment. Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as neoprene or nitrile), and a lab coat.[1][2] For procedures that may generate dust, a respirator is required.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[3]
-
Inert Atmosphere: The ligand should be handled under an inert gas atmosphere as it can be air-sensitive.[4][5]
-
Spill Management: In the event of a spill, collect the material dry, bind it, and pump it off. Avoid generating dust. The affected area should then be cleaned thoroughly.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and safety data for this compound.
| Property | Value |
| CAS Number | 136705-65-2 |
| Molecular Formula | C₂₆H₄₄P₂ |
| Molecular Weight | 418.58 g/mol |
| Appearance | Solid |
| Flash Point | > 110 °C (> 230 °F) |
| Storage Class | 13 - Non-Combustible Solids |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator |
Source: Sigma-Aldrich[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all national and local regulations for hazardous waste. Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[5]
Experimental Protocol: Waste Segregation and Collection
-
Original Container: Whenever possible, leave the waste this compound in its original container. This ensures it is clearly labeled and its hazards are known.
-
Waste Labeling: If transferring to a new waste container, ensure the container is appropriate for solid chemical waste and is clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols.
-
No Mixing: Do not mix this compound with other waste chemicals.[3] Incompatible materials can lead to dangerous reactions.
-
Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.[3] They should be disposed of through the same hazardous waste stream.
-
Collection: Store the sealed and labeled waste container in a designated, secure hazardous waste collection area, awaiting pickup by a certified waste disposal service.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling (R,R)-i-Pr-DUPHOS
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, commonly known as (R,R)-i-Pr-DUPHOS. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation.[1] In some cases, it is listed as harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact and serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | To be used in case of inadequate ventilation or potential for aerosol generation.[3] |
| Body Protection | Laboratory coat. | To protect against accidental skin contact. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 136705-65-2[1][4] |
| Molecular Formula | C₂₆H₄₄P₂[2][4] |
| Molecular Weight | 418.58 g/mol [3] |
| Flash Point | > 110 °C (> 230 °F)[3] |
| Boiling Point | Undetermined[1] |
| Density | Not determined[1] |
Experimental Protocols: Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Handling Protocol
This compound is air-sensitive and must be handled under an inert atmosphere (e.g., argon or nitrogen). [1][5]
-
Preparation:
-
Ensure a properly functioning fume hood and have all necessary PPE readily available.
-
Prepare a Schlenk line or glovebox with an inert atmosphere.
-
Gather all necessary glassware and ensure it is dry and free of contaminants.
-
-
Handling:
-
Before opening, allow the this compound container to reach room temperature to prevent moisture condensation.
-
Conduct all transfers and manipulations of the chemical under an inert gas stream or inside a glovebox.[1]
-
Use clean, dry syringes or cannulas for transferring solutions of the compound.
-
-
Storage:
Spill and Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
In case of inhalation: Move the person to fresh air.
-
In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (including empty containers, contaminated gloves, and absorbent materials) in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of the waste container in accordance with local, regional, national, and international regulations.[1] Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.
-
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. sds.strem.com [sds.strem.com]
- 2. (S,S)-i-Pr-DUPHOS | C26H44P2 | CID 11520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-1,2-Bis (2R,5R)-2,5-diisopropylphospholano benzene kanata purity 136705-65-2 [sigmaaldrich.com]
- 4. 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | C26H44P2 | CID 11327562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 136705-65-2|1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)benzene| Ambeed [ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
